molecular formula C8H4F3N B1526338 5-Ethynyl-2-(trifluoromethyl)pyridine CAS No. 1196155-24-4

5-Ethynyl-2-(trifluoromethyl)pyridine

Cat. No.: B1526338
CAS No.: 1196155-24-4
M. Wt: 171.12 g/mol
InChI Key: JNCVSVJEAZBSAC-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H4F3N and its molecular weight is 171.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethynyl-2-(trifluoromethyl)pyridine
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InChI

InChI=1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCVSVJEAZBSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726198
Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1196155-24-4
Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
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Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
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Record name 5-ethynyl-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

5-Ethynyl-2-(trifluoromethyl)pyridine CAS number 1196155-24-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1196155-24-4

Introduction

5-Ethynyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical synthesis. The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl-substituted pyridine ring imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate, offering insights for its effective utilization in research and development. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore and agro-pharmacophore, known to enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3][4][5][6] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.

PropertyValueSource(s)
CAS Number 1196155-24-4[11][12][13][14]
Molecular Formula C₈H₄F₃N[11][12][13][14]
Molecular Weight 171.12 g/mol [11][12][13][14]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF, Ethyl Acetate)General chemical knowledge
SMILES C#Cc1ccc(nc1)C(F)(F)F[14]
InChI 1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H[14]

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic and acetylenic protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-alkyne3.0 - 3.5s-
H-37.7 - 7.9d~8.0
H-47.9 - 8.1dd~8.0, ~2.0
H-68.6 - 8.8d~2.0
¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the pyridine ring, the trifluoromethyl group, and the alkyne.

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-alkyne (CH)80 - 85s-
C-alkyne (C)85 - 90s-
C-2145 - 150q³JCF ≈ 35
C-3120 - 125s-
C-4138 - 142s-
C-5120 - 125s-
C-6150 - 155s-
CF₃120 - 125q¹JCF ≈ 275
¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[22][23]

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CF₃-65 to -70s
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
≡C-H stretch3300 - 3250Strong, sharp
C≡C stretch2150 - 2100Medium to weak
C-F stretch1350 - 1150Strong
C=N, C=C stretch (aromatic)1600 - 1450Medium

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[7][24][25][26] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the starting materials would be a 5-halo-2-(trifluoromethyl)pyridine and a suitable protected or terminal alkyne source.

A plausible synthetic route is outlined below:

Synthesis of this compound start 5-Bromo-2-(trifluoromethyl)pyridine intermediate 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine start->intermediate Pd(PPh₃)₄, CuI, Et₃N reagent1 Trimethylsilylacetylene reagent1->intermediate product This compound intermediate->product Deprotection reagent2 K₂CO₃, MeOH reagent2->product

A plausible synthetic route for this compound.
Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of Intermediate: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.

  • Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (1.5 eq).

  • Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. After completion of the deprotection (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Reactivity and Applications

The dual functionality of this compound makes it a highly versatile building block in organic synthesis.

Reactivity of the Ethynyl Group

The terminal alkyne is amenable to a wide range of chemical transformations:

  • Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[9][10][27][28] This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and bioconjugation.

  • Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of more complex molecular architectures.[7][8][25][26]

  • Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydrohalogenation, and other addition reactions.

Reactivity of this compound start This compound product1 1,2,3-Triazole Derivative start->product1 R-N₃, Cu(I) catalyst (Click Chemistry) product2 Disubstituted Alkyne start->product2 R'-X, Pd catalyst, Cu(I) catalyst (Sonogashira Coupling)

Key reactions of the ethynyl group.
Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, which can improve cell membrane permeability.[3][29][30] The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding. The introduction of the ethynyl group provides a vector for the attachment of various pharmacophores through stable triazole linkages, making this compound a valuable tool for fragment-based drug discovery and lead optimization.

Applications in Agrochemicals

Trifluoromethylpyridines are integral components of many modern herbicides, fungicides, and insecticides.[2][4][5] The unique properties imparted by the trifluoromethyl group often lead to increased potency and selectivity. The ethynyl functionality of this compound allows for its incorporation into larger, more complex molecules, enabling the development of new agrochemicals with novel modes of action.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related compounds, it should be considered harmful if swallowed or inhaled and may cause skin and eye irritation.[31]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive alkyne and a bioisosterically important trifluoromethylpyridine core makes it a powerful tool for the development of novel pharmaceuticals and agrochemicals. The synthetic accessibility via the Sonogashira coupling and the diverse reactivity of the ethynyl group, particularly in click chemistry, ensure its continued importance in modern chemical research.

References

5-Ethynyl-2-(trifluoromethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists in the fields of medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental properties, provide detailed protocols for its synthesis and subsequent reactions, and explore the rationale behind its growing importance in drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is a specialty chemical building block valued for its unique combination of a reactive alkyne handle and an electron-deficient, metabolically robust pyridine core. The trifluoromethyl (-CF3) group imparts critical properties, such as increased lipophilicity and resistance to oxidative metabolism, which are highly desirable in drug candidates.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₄F₃N[3]
Molecular Weight 171.12 g/mol [3]
CAS Number 1196155-24-4[3]
Appearance Typically a solidN/A
Storage Conditions Inert atmosphere, 2-8°C[3]

Strategic Synthesis: The Sonogashira Coupling

The most logical and widely adopted method for synthesizing terminal alkynes on aromatic rings is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] For this compound, the synthesis starts from its halogenated precursor, most commonly 5-Bromo-2-(trifluoromethyl)pyridine.

The choice of a trimethylsilyl (TMS)-protected alkyne, such as trimethylsilylacetylene, is a strategic one. It prevents the self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions and higher yields. The TMS group is then easily removed in a subsequent step, often in the same pot, to yield the desired terminal alkyne.[5][6]

Logical Workflow for Synthesis

A Start: 5-Bromo-2-(trifluoromethyl)pyridine C Reaction: Sonogashira Coupling Catalysts: Pd(PPh₃)₂Cl₂, CuI Base: Amine (e.g., TEA, DIPEA) A->C B Reactant: Trimethylsilylacetylene B->C D Intermediate: 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine C->D C-C bond formation E Reaction: In-situ or separate TMS deprotection Reagent: K₂CO₃/MeOH or TBAF D->E F Final Product: this compound E->F Unveils terminal alkyne

Caption: Synthetic pathway from bromo-precursor to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Sonogashira coupling methodologies.[4][5] The precursor, 5-Bromo-2-(trifluoromethyl)pyridine, is a known compound with well-characterized spectroscopic data.[7]

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry, two-necked flask under an inert atmosphere (Argon), add 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous THF and anhydrous TEA (2.5 eq). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in a 1:1 mixture of THF and Methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

  • Final Purification: Once deprotection is complete (monitored by TLC), neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this molecule lies in the reactivity of its terminal alkyne, making it a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[8] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the pyridine core and another molecule bearing an azide group.

The resulting triazole ring is not merely a linker; it is a valuable pharmacophore that is isosteric to an amide bond but is more stable and capable of forming hydrogen bonds. This makes the CuAAC reaction with this compound an exceptionally powerful tool for linking the beneficial trifluoromethylpyridine scaffold to other fragments in the construction of novel bioactive molecules.[8][9]

Experimental Protocol: CuAAC "Click" Reaction

This protocol describes a general procedure for coupling this compound with a generic azide-containing molecule (R-N₃).

Materials:

  • This compound

  • Azide compound (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMSO/H₂O)

Procedure:

  • Solution Preparation: In a vial, dissolve this compound (1.0 eq) and the azide compound (R-N₃, 1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within this time and can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

cluster_0 Inputs cluster_1 Catalytic System A This compound (Alkyne Component) F CuAAC Reaction ('Click Chemistry') A->F B Molecule of Interest with Azide (R-N₃) B->F C Copper(II) Sulfate (Cu²⁺ Precursor) C->F D Sodium Ascorbate (Reducing Agent) D->F Reduces Cu²⁺ to Cu¹⁺ E Active Catalyst Cu¹⁺ G Product: 1,4-Disubstituted 1,2,3-Triazole (Stable Linkage) F->G Forms triazole ring

Caption: Workflow for a typical CuAAC "click" reaction.

Spectroscopic Characterization (Predicted)

Authenticating the structure of this compound is critical. Based on the known spectral data of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine[7], we can confidently predict the key signals in its NMR spectra.

NucleusPredicted Chemical Shift (δ, ppm)Key Features and Rationale
¹H NMR ~8.9 (s, 1H)H at position 6. Expected to be a singlet or narrow doublet. Shifted downfield due to proximity to nitrogen and deshielding by the alkyne.
~8.1 (d, 1H)H at position 4. Doublet due to coupling with H3.
~7.7 (d, 1H)H at position 3. Doublet due to coupling with H4.
~3.5 (s, 1H)Acetylenic proton (-C≡C-H). A sharp singlet, characteristic of a terminal alkyne.
¹³C NMR ~151 (q)C2 carbon attached to -CF₃. Shows quartet splitting due to coupling with fluorine (¹JCF).
~121 (q)-CF₃ carbon. A strong quartet with a large coupling constant (¹JCF ≈ 275 Hz).
~140, ~149Aromatic CH carbons (C4, C6).
~121Aromatic CH carbon (C3).
~125Quaternary aromatic carbon (C5).
~82, ~80Alkyne carbons (-C≡CH).
¹⁹F NMR ~ -68 (s)A single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group. Very similar to the bromo-precursor.[7]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecules with enhanced properties. The trifluoromethylpyridine scaffold is a privileged structure, with the trifluoromethyl group often conferring improved metabolic stability, binding affinity, and bioavailability.[1][2][3] The further introduction of a reactive ethynyl group creates a versatile building block, 5-Ethynyl-2-(trifluoromethyl)pyridine (CAS No. 1196155-24-4), which is primed for use in click chemistry, further cross-coupling reactions, and the construction of complex molecular architectures.[4] This trifluoromethyl-substituted alkynylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5][6]

This guide provides a comprehensive, in-depth exploration of a reliable and widely adopted synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, the critical parameters for success, and the practical considerations for execution in a research and development setting.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule, this compound, points toward a disconnection at the C(sp)-C(sp²) bond between the pyridine ring and the alkyne. This strategy immediately suggests the Sonogashira cross-coupling reaction as the key transformation.[7][8] This powerful palladium- and copper-catalyzed reaction efficiently forges a bond between a terminal alkyne and an aryl halide.

To prevent self-coupling of the alkyne and to ensure controlled mono-alkynylation, a silyl-protected acetylene is employed. This necessitates a two-stage approach:

  • Sonogashira Coupling: The coupling of a 5-halo-2-(trifluoromethyl)pyridine precursor with a silyl-protected acetylene, such as (trimethylsilyl)acetylene (TMSA).

  • Deprotection: The subsequent removal of the silyl protecting group to unveil the terminal alkyne.

This strategy offers high functional group tolerance, generally good yields, and operational simplicity, making it the preferred method for laboratory and scale-up synthesis.

G cluster_deprotection Deprotection cluster_sonogashira Sonogashira Coupling Target This compound Deprotection_Step C-Si Bond Cleavage (e.g., TBAF, K₂CO₃/MeOH) Target->Deprotection_Step Retrosynthesis Silyl_Intermediate 5-((Trimethylsilyl)ethynyl)-2- (trifluoromethyl)pyridine Deprotection_Step->Silyl_Intermediate Sonogashira_Step Pd/Cu Catalyzed C-C Coupling Silyl_Intermediate->Sonogashira_Step Retrosynthesis Precursor 5-Bromo-2-(trifluoromethyl)pyridine Sonogashira_Step->Precursor Acetylene (Trimethylsilyl)acetylene Sonogashira_Step->Acetylene

Caption: Retrosynthetic analysis for this compound.

Part I: Synthesis of the Key Precursor: 5-Bromo-2-(trifluoromethyl)pyridine

The success of the Sonogashira coupling hinges on the availability of a suitable halo-pyridine precursor. 5-Bromo-2-(trifluoromethyl)pyridine is an ideal starting material due to the high reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. While commercially available, its synthesis from more fundamental precursors is an important capability. One common route involves the Sandmeyer reaction of the corresponding aminopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine

This protocol outlines a representative Sandmeyer reaction to produce the bromo-precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Amino-2-(trifluoromethyl)pyridine162.1110.0 g0.0617
48% Hydrobromic acid (HBr)80.9140 mL-
Sodium nitrite (NaNO₂)69.004.7 g0.0681
Copper(I) bromide (CuBr)143.459.7 g0.0676
Dichloromethane (DCM)84.93200 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • Diazotization: To a 250 mL round-bottom flask, add 5-amino-2-(trifluoromethyl)pyridine (10.0 g) and 48% aqueous HBr (40 mL). Cool the resulting slurry to 0 °C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (4.7 g) in 10 mL of water dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is observed. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (9.7 g) in 48% HBr (20 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with dichloromethane (3 x 70 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize excess acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-(trifluoromethyl)pyridine as a clear oil.

Part II: Sonogashira Coupling to form the Silyl-Protected Intermediate

The Sonogashira reaction is a cornerstone of C-C bond formation. The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu_Acetylide Cu_Acetylide->CuI Transmetalation HC≡CR HC≡CR->Cu_Acetylide + Cu(I)X, Base Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-(trifluoromethyl)pyridine226.005.00 g0.0221
(Trimethylsilyl)acetylene98.223.26 g (4.7 mL)0.0332
PdCl₂(PPh₃)₂701.90310 mg0.00044
Copper(I) iodide (CuI)190.4584 mg0.00044
Triethylamine (TEA)101.1950 mL-
Tetrahydrofuran (THF), anhydrous72.1150 mL-

Procedure:

  • Reaction Setup: To a 250 mL oven-dried, three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-2-(trifluoromethyl)pyridine (5.00 g), bis(triphenylphosphine)palladium(II) dichloride (310 mg), and copper(I) iodide (84 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) via syringe. The triethylamine acts as both the base and a co-solvent.

  • Add (trimethylsilyl)acetylene (4.7 mL) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and copper salts. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude silyl-protected product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 98:2) to yield 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine as a solid or oil.

Part III: Deprotection to Yield this compound

The final step is the cleavage of the robust carbon-silicon bond. This is most commonly achieved under mild conditions using a fluoride source or a simple base.[9] Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of fluoride for silicon.[10] Alternatively, base-catalyzed methanolysis with potassium carbonate is a cost-effective and efficient method.[10]

Experimental Protocol: Desilylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-((TMS)ethynyl)-2-(CF₃)pyridine243.284.50 g0.0185
Potassium carbonate (K₂CO₃)138.210.51 g0.0037
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Reaction Setup: Dissolve the silyl-protected alkyne (4.50 g) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add potassium carbonate (0.51 g) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully converted to the more polar product.

  • Work-up: Remove the methanol under reduced pressure. Add water (50 mL) and dichloromethane (50 mL) to the residue.

  • Separate the layers, and extract the aqueous layer with additional dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after work-up. If necessary, it can be purified by a short plug of silica gel (eluting with hexane/ethyl acetate) or by recrystallization to afford this compound as a white to off-white solid.[11]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~8.7 (s, 1H, H-6), ~7.9 (d, 1H, H-4), ~7.6 (d, 1H, H-3), ~3.2 (s, 1H, C≡CH) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~151.2 (C-6), ~147.0 (q, C-2), ~140.1 (C-4), ~127.0 (C-3), ~122.0 (q, CF₃), ~119.5 (C-5), ~82.5 (C≡CH), ~80.0 (C≡CH) ppm.
¹⁹F NMR (CDCl₃, 376 MHz)δ ~-68.0 (s, 3F) ppm.
Mass Spec (EI)m/z 171.03 (M⁺).[4]
Appearance White to off-white solid.

Safety Considerations

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Copper iodide is a mild irritant. Triethylamine is flammable and corrosive. Anhydrous solvents can be pyrophoric.

  • Reactions: The Sonogashira coupling should be performed under an inert atmosphere to prevent catalyst deactivation. The Sandmeyer reaction involves the formation of an unstable diazonium salt and should be performed at low temperatures with careful monitoring.

  • General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood.

References

A Spectroscopic Guide to 5-Ethynyl-2-(trifluoromethyl)pyridine: An Essential Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifluoromethyl and ethynyl functionalities provide a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the ethynyl group serves as a reactive handle for various coupling reactions, such as the Sonogashira coupling and click chemistry. This guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is C₈H₄F₃N, with a molecular weight of 171.12 g/mol .[1] The molecule consists of a pyridine ring substituted with a trifluoromethyl group at the 2-position and an ethynyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196155-24-4[1]
Molecular Formula C₈H₄F₃N[1]
Molecular Weight 171.12 g/mol [1]
Predicted XlogP 2.0[2]
SMILES C#CC1=CN=C(C=C1)C(F)(F)F[2]

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound. This section details the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The trifluoromethyl group will influence the chemical shifts of the adjacent protons on the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts.

Due to the unavailability of experimentally derived public data, predicted NMR data is often used for initial characterization. Researchers should compare their experimental data with predicted values and data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
~3300≡C-HTerminal Alkyne C-H Stretch
~2100C≡CAlkyne C≡C Stretch
1600-1450C=C, C=NPyridine Ring Stretching
1350-1100C-FTrifluoromethyl C-F Stretch

The presence of a sharp band around 3300 cm⁻¹ is a clear indication of the terminal alkyne, while the strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the ethynyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. PubChem provides a predicted monoisotopic mass of 171.02959 Da.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and equipment used.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a suitable solvent if it is a solid.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Visualization of Key Structural and Analytical Concepts

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a typical workflow for its characterization.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmation interpretation->validation

References

The 5-Ethynyl-2-(trifluoromethyl)pyridine Scaffold: A Privileged Motif for Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Within this domain, the trifluoromethylpyridine motif is particularly noteworthy for its prevalence in a wide array of approved pharmaceuticals and agrochemicals.[3] This guide delves into the specific chemical space of 5-ethynyl-2-(trifluoromethyl)pyridine derivatives. We will explore the synthetic rationale for their creation, survey their known and potential biological activities, provide detailed experimental protocols for their evaluation, and offer insights into their mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Rationale: Chemical Properties and Synthetic Accessibility

The this compound core is a composite of two highly influential functional groups, each contributing distinct and synergistic properties to the molecule.

  • The 2-(Trifluoromethyl)pyridine Moiety : The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electronic properties of the pyridine ring. This modification can enhance binding to target proteins through unique electrostatic interactions, increase membrane permeability due to heightened lipophilicity, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the parent molecule.[1][2]

  • The 5-Ethynyl Moiety : The ethynyl (alkyne) group is a versatile functional handle. It is relatively small, linear, and minimally disruptive sterically. Crucially, it serves as an exceptional anchor point for a variety of coupling reactions, most notably the Sonogashira, "click," and Cadiot-Chodkiewicz couplings, allowing for the rapid generation of diverse chemical libraries. Furthermore, the terminal alkyne can act as a hydrogen bond acceptor or participate in covalent bond formation with specific amino acid residues (e.g., cysteine) in a target protein's active site, a strategy used in targeted covalent inhibitors.

Generalized Synthetic Strategy

The construction of these derivatives typically follows a multi-step sequence, beginning with the synthesis of a halogenated trifluoromethylpyridine intermediate. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction to install the ethynyl group.

G cluster_synthesis Generalized Synthesis Workflow Picoline 3-Picoline Halogenation Vapor-Phase Chlorination/Fluorination Picoline->Halogenation [1] Intermediate1 2-Chloro-5-(trifluoromethyl)pyridine (or similar halogenated intermediate) Halogenation->Intermediate1 Coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) Intermediate1->Coupling Product This compound Coupling->Product AlkyneSource Ethynylating Agent (e.g., Ethynyltrimethylsilane) AlkyneSource->Coupling Derivatization Further Functionalization (e.g., Click Chemistry, Coupling) Product->Derivatization FinalDerivatives Diverse Library of Derivatives Derivatization->FinalDerivatives

Caption: Generalized workflow for the synthesis of this compound derivatives.

Causality Behind Experimental Choices: The use of vapor-phase halogenation is a robust industrial method for producing key trifluoromethylpyridine intermediates.[3] The Sonogashira coupling is the reaction of choice for introducing the ethynyl group due to its high efficiency, functional group tolerance, and mild reaction conditions, which are critical for preserving the integrity of complex molecules during late-stage functionalization.

Landscape of Biological Activity

Derivatives built upon the trifluoromethylpyridine and related pyrimidine scaffolds have demonstrated a remarkable breadth of biological activities. The addition of the ethynyl group provides a vector for optimizing these activities and exploring new therapeutic applications.

Anticancer Activity

A significant body of research points to the potent anticancer effects of this structural class, primarily through the inhibition of key signaling kinases.[4]

  • Kinase Inhibition : Many pyridine and pyrimidine derivatives function as ATP-competitive kinase inhibitors.[4][5] The 5-trifluoromethylpyrimidine scaffold, for instance, has been successfully employed to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[6] Other kinases potently inhibited by related structures include FLT3, CHK1, and Proline-rich tyrosine kinase 2 (PYK2), which are implicated in various hematological malignancies and solid tumors.[7][8]

  • Cytotoxicity : Beyond specific kinase targets, these compounds exhibit broad cytotoxic and antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (DU145), and melanoma (A375, C32).[1][6][9][10]

Table 1: Representative Anticancer Activity of Trifluoromethyl-Substituted Heterocycles

Compound Class Target/Cell Line Assay Type IC50 Value (µM) Reference
5-Trifluoromethylpyrimidine EGFR Kinase Kinase Inhibition 0.091 [6]
5-Trifluoromethylpyrimidine A549 (Lung Cancer) Cytotoxicity (MTT) 0.35 [6]
5-Trifluoromethylpyrimidine MCF-7 (Breast Cancer) Cytotoxicity (MTT) 3.24 [6]
Thiazolo[4,5-d]pyrimidine DU145 (Prostate Cancer) Cytotoxicity (MTT) Highly Sensitive [1]

| 5-Trifluoromethyl-2-aminopyrimidine | MV4-11 (Leukemia) | Antiproliferation | <0.004 |[7] |

Antimicrobial and Antiviral Activity

The unique electronic nature of the scaffold also lends itself to the development of antimicrobial agents.

  • Anti-Chlamydial Agents : Sulfonylpyridine derivatives containing the 5-(trifluoromethyl)pyridin-2-yl moiety have been identified as potent and bactericidal agents against Chlamydia trachomatis, the leading cause of bacterial STIs.[11] These compounds were shown to be effective both in vitro and in a 3D infection model, acting synergistically with existing antibiotics like azithromycin.[11]

  • Antiviral Potential : Related trifluoromethyl-pyrimidine nucleoside analogues have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[12] This suggests that the core scaffold can be adapted to interfere with viral replication machinery.

Potential in Neurodegenerative Disorders

While direct studies on this compound for neurodegenerative diseases are nascent, related structures provide a strong rationale for investigation.

  • Blood-Brain Barrier Permeability : The incorporation of fluorine is a well-established strategy for improving a drug's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting agents.[13]

  • Nerve Growth Factor (NGF) Activity : 5-alkynylpyrimidine derivatives have been shown to possess NGF-like activity or to enhance the effects of NGF.[14] This is highly relevant for treating conditions like Alzheimer's disease and peripheral neuropathy, where neurotrophic support is compromised.[14]

  • Targeting CNS Enzymes : Heterocyclic compounds, including pyridines, are known to interact with a variety of CNS targets, such as catechol-O-methyltransferase (COMT) and various carbonic anhydrases, which play roles in the pathophysiology of Alzheimer's and Parkinson's diseases.[15]

Experimental Workflows for Screening and Validation

A hierarchical screening approach is essential for efficiently identifying and validating the biological activity of novel derivatives. The process begins with broad, high-throughput assays and progresses to more specific, target-oriented, and physiologically relevant models.

G cluster_workflow Screening and Validation Funnel A Primary Screening: In Vitro Cytotoxicity (MTT Assay) (e.g., NCI-60 Panel) B Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition) A->B Identify 'Hit' Compounds C Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assays B->C Confirm On-Target Activity D Pharmacokinetic Profiling: In Vitro ADME (e.g., Microsomal Stability) C->D Elucidate Cellular Effects E In Vivo Efficacy Studies: (e.g., Xenograft Tumor Models) D->E Select Development Candidates

Caption: A hierarchical workflow for evaluating novel chemical entities.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a foundational colorimetric assay to determine a compound's general antiproliferative effect on cancer cells. It measures the metabolic activity of viable cells.

Trustworthiness: This protocol is a self-validating system. It includes a vehicle control (e.g., 0.1% DMSO) to establish baseline cell viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay is performing correctly and the cells are responsive.

  • Cell Seeding : Plate human cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment : Prepare serial dilutions of the this compound derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells and positive control wells. Incubate for another 48-72 hours.[16]

  • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[16]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: Target-Specific Kinase Inhibition Assay (ADP-Glo™ Format)

Once a compound shows cytotoxic activity, it is crucial to determine if it acts on its intended molecular target. This protocol describes a luminescent assay to measure the inhibition of a specific kinase, such as EGFR.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to nearly any kinase. It quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. This is more direct and less prone to interference than measuring the phosphorylation of a substrate.

  • Kinase Reaction Setup : In a 384-well plate, prepare a reaction mixture containing the purified kinase enzyme (e.g., EGFR), the test compound at various concentrations, and a suitable peptide substrate in a kinase reaction buffer.[16]

  • Inhibitor Pre-incubation : Add the this compound derivatives to the wells and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP to each well. The final volume is typically 5-10 µL. Allow the reaction to proceed for 60 minutes at room temperature.[16]

  • First Detection Step : Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step : Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.[16]

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is key to rational drug design. For kinase inhibitors, the pyridine core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

G cluster_sar Conceptual SAR for a Kinase Inhibitor Core This compound Core Hinge Binding Region (Pyridine N) Hydrophobic Pocket I (Trifluoromethyl Group) Solvent-Exposed Region (Ethynyl Group) Hinge Kinase Hinge Region (Backbone NH) Core:p1->Hinge H-Bond Pocket1 Hydrophobic Pocket I Core:p2->Pocket1 Hydrophobic Interaction Deriv R-Group (Attached via Ethynyl) Core:p3->Deriv Linker Pocket2 Hydrophobic Pocket II / Solvent Front Deriv->Pocket2 Further Interactions (Hydrophobic, H-Bonding)

Caption: Structure-Activity Relationship (SAR) model for the scaffold in a kinase active site.

  • Core Scaffold : The pyridine nitrogen is critical for hinge-binding. The trifluoromethyl group typically occupies a hydrophobic pocket, and its replacement often leads to a loss of activity.[5]

  • Ethynyl Vector : The ethynyl group projects out towards the solvent-exposed region of the ATP pocket. This is an ideal position for modification. Attaching different chemical groups (R-groups) via the alkyne can be used to:

    • Increase Potency : By accessing additional hydrophobic pockets or forming new hydrogen bonds.

    • Tune Selectivity : By designing R-groups that interact with unique residues present in the target kinase but not in closely related off-target kinases.[17]

    • Improve Physicochemical Properties : By adding polar groups to enhance solubility or modulating properties to improve oral bioavailability.[7]

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent activity across multiple therapeutic areas, including oncology, infectious diseases, and potentially neurodegeneration. The synthetic tractability afforded by the ethynyl group allows for extensive and rapid exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging this scaffold to design next-generation covalent inhibitors, highly selective kinase probes, and novel CNS-penetrant therapeutics. The continued exploration of this chemical motif promises to yield valuable tools for chemical biology and new candidates for clinical development.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl-Alkynyl Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and copper complexes, has profound implications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The resulting aryl-alkynyl motifs are prevalent in a multitude of biologically active molecules and functional materials.

This guide focuses on the application of the Sonogashira coupling to a particularly valuable, yet challenging, substrate class: electron-deficient trifluoromethylated pyridines, specifically using 5-Ethynyl-2-(trifluoromethyl)pyridine as the alkyne component. The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a prized substituent in drug discovery.[3][4] The successful coupling of this building block with various aryl and heteroaryl halides opens a direct route to a diverse library of complex molecules with significant potential in medicinal chemistry and materials science.

This document provides a detailed protocol, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage the Sonogashira coupling for the synthesis of novel compounds derived from this compound.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Formation: The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst through reduction by an amine, a phosphine ligand, or other components in the reaction mixture.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive halides like chlorides and bromides.[6]

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.

Sonogashira_Mechanism

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound

This protocol provides a general procedure that has proven effective for a range of aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates, particularly for less reactive aryl chlorides or sterically hindered partners.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-5 mol%)

  • Ligand (e.g., Triphenylphosphine (PPh₃), 2-10 mol%, if not part of the palladium complex)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-4 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF). Stir the mixture for 5-10 minutes to dissolve the solids.

  • Base and Alkyne Addition: Sequentially add the base (e.g., Et₃N, 3 equiv) and a solution of this compound (1.2 equiv) in the reaction solvent via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The electron-withdrawing nature of the trifluoromethyl group on the pyridine may necessitate elevated temperatures for efficient coupling.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Data Presentation: Typical Reaction Parameters

The following table summarizes the typical range of parameters for the Sonogashira coupling with this compound.

ParameterTypical RangeRationale and Considerations
Aryl Halide Iodide, Bromide, Chloride, TriflateReactivity order: I > Br > OTf > Cl. Chlorides often require more forcing conditions (higher temperature, stronger base, more active catalyst system).[6]
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the more valuable aryl halide and to compensate for potential homocoupling.
Palladium Catalyst 1 - 5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. The choice of catalyst can significantly impact reaction efficiency.
Copper(I) Co-catalyst 0.5 - 5 mol%CuI is the most common co-catalyst. Copper-free conditions can be employed to avoid alkyne homocoupling, but may require different ligands and conditions.[8]
Ligand 2 - 10 mol%Phosphine ligands (e.g., PPh₃, XPhos, SPhos) are commonly used to stabilize the palladium catalyst and modulate its reactivity.[2]
Base 2 - 4 equivalentsAmine bases (Et₃N, DIPEA) are common and can also serve as the solvent. Inorganic bases (K₂CO₃, Cs₂CO₃) can be used in polar aprotic solvents.
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent depends on the solubility of the reactants and the reaction temperature. All solvents should be anhydrous and degassed.
Temperature Room Temp. to 120 °CElectron-deficient aryl halides and less reactive halides may require heating to facilitate oxidative addition.[7]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until the starting material is consumed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent- Use a fresh, high-quality catalyst.- Gradually increase the reaction temperature.- Screen different ligands, bases, and solvents. For electron-deficient systems, a more electron-rich ligand might be beneficial.[7]
Significant Homocoupling of Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the amount of copper catalyst or consider a copper-free protocol.[8]
Formation of Palladium Black - Catalyst decomposition- This can be caused by high temperatures or the presence of impurities. Ensure pure reagents and solvents are used. A change of ligand might also stabilize the catalyst.
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Optimize the chromatography conditions (eluent polarity, column length).- Consider alternative purification methods such as recrystallization or preparative HPLC.

References

Application Notes & Protocols: The Strategic Deployment of 5-Ethynyl-2-(trifluoromethyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Ethynyl-2-(trifluoromethyl)pyridine has emerged as a particularly valuable scaffold, ingeniously combining three key structural motifs: a metabolically robust trifluoromethyl group, a versatile terminal alkyne, and a pharmacologically relevant pyridine core. This guide provides an in-depth exploration of this compound's applications, offering researchers and drug development professionals both the conceptual framework and practical protocols necessary to leverage its unique properties. We will dissect the rationale behind its design, detail its use in pivotal synthetic transformations, and provide actionable experimental procedures for its successful implementation in drug discovery programs.

The Molecular Logic: Deconstructing this compound

The power of this compound as a building block stems from the synergistic interplay of its three constituent parts. Understanding the contribution of each is crucial for its rational application in molecular design.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[1] This strong electron-withdrawing group can significantly alter the physicochemical properties of a molecule.[2] Key advantages include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can prolong the half-life of a drug in the body.

    • Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability.[2][3]

    • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and hydrogen bonding interactions with target proteins, potentially increasing binding affinity and potency.[1][2]

    • Bioisosterism: It can act as a bioisostere for other groups, like a chlorine atom, while offering distinct electronic properties.[2]

  • The Pyridine Ring: Pyridine is a privileged scaffold in medicinal chemistry, found in the core structure of numerous approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor, engage in polar interactions, and improve the aqueous solubility of a compound, which is a critical factor for drug formulation and delivery.

  • The Ethynyl (Alkyne) Group: The terminal alkyne is not merely a linker but a highly functional and strategic component. Its linear geometry acts as a rigid spacer, allowing for precise positioning of other pharmacophores.[5][6] The ethynyl group has two primary roles in drug discovery:

    • A Versatile Synthetic Handle: It is a key substrate for powerful and reliable carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[7][8]

    • A Bioorthogonal Reporter: It is the quintessential functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation of molecules in complex biological environments.[9][10][11]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional motifs of this compound.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₄F₃N[12]
Molecular Weight 171.12 g/mol [13]
Monoisotopic Mass 171.02959 Da[12]
XLogP (Predicted) 2.0[12]
CAS Number 1196155-24-4[13][14]

Core Application: A Versatile Building Block in Synthesis

The primary application of this compound is as a versatile intermediate for constructing more complex molecules. Its utility is most powerfully demonstrated in two classes of reactions: Palladium-catalyzed cross-coupling and click chemistry.

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is exceptionally reliable and tolerates a wide range of functional groups, making it a cornerstone of medicinal chemistry synthesis.[15] Using this compound in a Sonogashira coupling allows for the direct attachment of the trifluoromethylpyridine moiety to various aromatic or heteroaromatic systems, providing rapid access to novel chemical matter.

The general workflow for a Sonogashira coupling is depicted below.

G alkyne 5-Ethynyl-2- (trifluoromethyl)pyridine conditions Reaction Conditions alkyne->conditions halide Aryl / Vinyl Halide (R-X, X=I, Br) halide->conditions catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) cocatalyst Cu(I) Co-catalyst (e.g., CuI) base Amine Base (e.g., TEA, DIPEA) solvent Solvent (e.g., THF, DMF) product Coupled Product (R-alkyne-pyridine) conditions->product C-C Bond Formation

Caption: General workflow for a Sonogashira cross-coupling reaction.

This protocol provides a representative procedure for the Sonogashira coupling of this compound with an aryl iodide. Note: This is a general guideline; optimization of catalysts, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl or Vinyl Halide (e.g., Aryl Iodide) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Amine Base (e.g., Triethylamine, TEA) (3.0 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.1 eq), Palladium catalyst (0.05 eq), and Copper(I) Iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[15]

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Triethylamine). Stir the mixture for 5-10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.

Click Chemistry: Bioorthogonal Ligation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[11][16] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[10] This reaction is a cornerstone of bioconjugation, allowing for the precise labeling of biomolecules.[17] By incorporating this compound into a molecule, the terminal alkyne serves as a handle to "click" it onto another molecule bearing an azide group, such as a protein, nucleic acid, or a larger drug scaffold.

G alkyne 5-Ethynyl-2- (trifluoromethyl)pyridine (or derivative) conditions CuAAC Conditions alkyne->conditions azide Azide-containing Molecule (R-N₃) azide->conditions catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) solvent Solvent (e.g., tBuOH/H₂O) product 1,2,3-Triazole Product conditions->product [3+2] Cycloaddition

Caption: Workflow for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol describes a typical procedure for the CuAAC reaction. It is highly robust and often proceeds cleanly in aqueous solvent mixtures.

Materials:

  • This compound derivative (1.0 eq)

  • Azide-containing compound (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium Ascorbate (0.1 - 0.2 eq)

  • Solvent System (e.g., 1:1 mixture of t-butanol and water)

Procedure:

  • Solution Preparation: In a vial, dissolve the this compound derivative (1.0 eq) and the azide-containing compound (1.0 eq) in the t-butanol/water solvent mixture.

  • Catalyst Addition: To the stirred solution, add Sodium Ascorbate (from a freshly prepared aqueous solution), followed by Copper(II) Sulfate Pentahydrate (from an aqueous solution). A color change (e.g., to yellow-green) may be observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting 1,2,3-triazole product can often be obtained in high purity after simple workup. If necessary, further purification can be achieved by column chromatography or recrystallization.

Role in the Drug Discovery Pipeline

The strategic value of this compound lies in its ability to accelerate the drug discovery process. It can be used in various stages, from initial library synthesis to late-stage functionalization.

A Building Block This compound B Library Synthesis (via Sonogashira) A->B Couple with diverse Aryl Halides C Hit Identification (Screening) B->C Assay against Biological Target D Lead Optimization (SAR Studies) C->D Iterative Synthesis and Testing E Probe Synthesis (via Click Chemistry) D->E Introduce Azide Handle on Target Protein G Preclinical Candidate D->G F Target Identification/ Validation E->F Conjugate to a Tag (e.g., Biotin, Fluorophore)

Caption: Role of the scaffold in a typical drug discovery workflow.

  • Fragment-Based and Library Synthesis: The molecule can be used to generate large libraries of diverse compounds through parallel Sonogashira couplings with a wide array of aryl halides.[18] This allows for rapid exploration of the chemical space around a biological target.

  • Lead Optimization: Once a "hit" compound is identified, the ethynylpyridine core provides a rigid and metabolically stable anchor. Medicinal chemists can then modify the appended aryl group to fine-tune properties like potency, selectivity, and pharmacokinetics (PK) in Structure-Activity Relationship (SAR) studies.

  • Chemical Biology Probes: The terminal alkyne is an ideal tag for creating chemical probes. A lead compound containing this group can be "clicked" onto reporter molecules (like biotin for pulldown assays or a fluorophore for imaging) to help identify the drug's molecular target or visualize its engagement in living cells.[19]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. The convergence of a stabilizing trifluoromethyl group, a versatile ethynyl handle, and a biologically relevant pyridine nucleus provides a powerful platform for medicinal chemists. By mastering its core reactions—Sonogashira coupling and click chemistry—researchers can significantly accelerate the design, synthesis, and biological evaluation of next-generation therapeutic agents. The protocols and conceptual framework provided herein serve as a comprehensive guide for unlocking the full potential of this high-value building block.

References

Application Note: Advanced Bioconjugation using 5-Ethynyl-2-(trifluoromethyl)pyridine for Accelerated Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Kinetic Barriers in Bioconjugation

The precise, covalent linking of molecules to proteins, antibodies, and nucleic acids—a process known as bioconjugation—is a cornerstone of modern therapeutic and diagnostic development. Among the most powerful tools for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction celebrated for its high yield, specificity, and bioorthogonality.[1][2] However, achieving rapid reaction kinetics under mild, biocompatible conditions remains a critical challenge, particularly when working with delicate biomolecules or low reactant concentrations.

This guide introduces 5-Ethynyl-2-(trifluoromethyl)pyridine , an advanced terminal alkyne designed to overcome these kinetic limitations. The strategic placement of a potent electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring significantly accelerates the rate of the CuAAC reaction, enabling faster, more efficient, and robust bioconjugate formation. We will explore the chemical principles behind this enhancement and provide detailed, field-tested protocols for its application.

The Trifluoromethyl Advantage: Accelerating CuAAC through Electronic Activation

The rate of the CuAAC reaction is highly sensitive to the electronic properties of the alkyne. The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3] Its incorporation into the pyridine scaffold of this compound lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).

This electronic modification has a profound impact on the CuAAC mechanism:

  • Enhanced Acidity: The electron-withdrawing -CF3 group increases the acidity of the terminal alkyne proton, facilitating its removal during the formation of the key copper(I)-acetylide intermediate, a crucial step in the catalytic cycle.[4]

  • Accelerated Cycloaddition: The electron-deficient nature of the alkyne promotes the subsequent cycloaddition step with the azide, leading to a significant increase in the overall reaction rate compared to electron-neutral or electron-rich alkynes.[]

The result is a more efficient reaction that can reach completion faster, at lower temperatures, and with lower catalyst concentrations, thereby better preserving the integrity and function of the target biomolecule.

Diagram: The CuAAC Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the CuAAC reaction. The electron-withdrawing effect of the trifluoromethyl group on the alkyne (R-C≡CH) accelerates the initial formation of the Copper(I)-Acetylide and the subsequent rate-determining cycloaddition step.

Caption: The CuAAC catalytic cycle showing the key copper intermediates.

Physicochemical Properties

For successful experimental design, a clear understanding of the reagent's properties is essential.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[6]
CAS Number 1196155-24-4--INVALID-LINK--[6]
Molecular Formula C₈H₄F₃N--INVALID-LINK--[7]
Molecular Weight 171.12 g/mol --INVALID-LINK--[7]
Appearance White to off-white solidGeneral chemical knowledge
Solubility Soluble in organic solvents (DMSO, DMF)General chemical knowledge
Storage Inert atmosphere, 2-8°C--INVALID-LINK--[7]

Detailed Protocol: Antibody-Drug Conjugate (ADC) Synthesis via CuAAC

This protocol provides a step-by-step method for conjugating an azide-modified payload to an antibody (mAb) that has been functionalized with this compound. This serves as a representative workflow for a broad range of bioconjugation applications.[8][9]

Part 4.1: Materials and Reagents
  • Antibody: mAb functionalized with this compound (prepared separately).

  • Payload: Azide-modified cytotoxic drug or fluorescent dye.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

  • Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO).

  • Copper Source: Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water).[9]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 200 mM in water).[9]

  • Reducing Agent: Sodium Ascorbate solution (prepare fresh, e.g., 100 mM in water).[9]

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or appropriate dialysis cassettes.[8]

Part 4.2: Step-by-Step Conjugation Protocol
  • Reagent Preparation:

    • Bring all reagents to room temperature.

    • Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed water immediately before use. Protect from light.

    • Dissolve the azide-modified payload in DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, dilute the alkyne-modified antibody to a final concentration of 5-10 mg/mL in degassed PBS.

    • Add the azide-payload solution to the antibody. A 5-10 fold molar excess of the payload over the antibody is a typical starting point.[9]

    • Expert Insight: The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent antibody denaturation.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the copper-ligand complex. Mix CuSO₄ and THPTA solutions in a 1:2 molar ratio.[9] Let this mixture stand for 2-3 minutes. This step is critical for chelating the copper and protecting the antibody from potential oxidative damage.[10]

  • Initiation of the Click Reaction:

    • Add the premixed copper-ligand catalyst to the antibody-payload mixture. A final copper concentration of 1-2 mM is recommended.[8]

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.[8]

    • Mix the reaction gently by pipetting or brief vortexing. Do not agitate vigorously.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[8][9]

    • Expert Insight: The enhanced reactivity of this compound may allow for shorter incubation times (e.g., 30-60 minutes). Reaction progress can be monitored by analytical techniques if required.

Part 4.3: Purification and Analysis
  • Purification: The newly formed ADC must be purified to remove excess payload, copper catalyst, and other reagents.[11]

    • Size-Exclusion Chromatography (SEC): This is the preferred method. Equilibrate an SEC column with PBS, pH 7.4, and elute the ADC, which will separate from smaller molecular weight impurities.[8]

    • Dialysis/Ultrafiltration: Can also be used to remove small molecules, though SEC is generally more effective for removing aggregates.

  • Analysis: Characterize the final conjugate to determine purity and drug-to-antibody ratio (DAR).

    • UV-Vis Spectroscopy: To determine protein concentration (at 280 nm) and calculate the DAR if the drug has a distinct absorbance.

    • Hydrophobic Interaction Chromatography (HIC): A powerful method for determining the distribution of different drug-loaded species.

    • Mass Spectrometry (MS): Provides an exact mass of the conjugate, confirming successful conjugation and DAR.

Experimental Workflow Visualization

This diagram outlines the complete process from reagent preparation to the final, characterized bioconjugate.

ADC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A1 Prepare Alkyne-mAb in PBS B1 Combine mAb + Payload A2 Prepare Azide-Payload in DMSO A3 Prepare Fresh Ascorbate Solution A4 Premix CuSO₄ + THPTA Ligand B2 Add Catalyst Complex B1->B2 B3 Add Ascorbate to Initiate B2->B3 B4 Incubate (RT, 1-2h) B3->B4 C1 Load Reaction onto SEC Column B4->C1 C2 Elute with PBS C1->C2 C3 Collect ADC Fractions C2->C3 D1 UV-Vis (Concentration, DAR) C3->D1 D2 HIC (DAR Distribution) D3 Mass Spec (Identity)

Caption: Workflow for bioconjugate synthesis, purification, and analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive Sodium Ascorbate.2. Insufficient excess of payload.3. Oxidized Cu(I) catalyst.1. Always use a freshly prepared solution of Sodium Ascorbate.2. Increase the molar excess of the azide-payload.3. Ensure proper premixing of CuSO₄ and ligand; degas buffers to minimize oxygen.
Protein Aggregation/Precipitation 1. High concentration of organic solvent (e.g., DMSO).2. Presence of unchelated copper ions.3. Antibody instability under reaction conditions.1. Keep final DMSO concentration below 10%.2. Ensure at least a 2:1 molar ratio of ligand:copper, preferably higher (e.g., 5:1).[10]3. Perform a buffer screen to find optimal pH and excipients for the specific antibody.
High Polydispersity (Broad DAR) 1. Inconsistent modification of the initial antibody.2. Reaction not run to completion.1. Ensure the initial functionalization of the antibody is well-controlled and characterized.2. Increase incubation time or reagent concentrations. The use of this activated alkyne should help drive the reaction to completion.

References

Application Note: 5-Ethynyl-2-(trifluoromethyl)pyridine for Advanced Biomolecule Labeling and Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 5-Ethynyl-2-(trifluoromethyl)pyridine, a novel terminal alkyne probe for bioorthogonal labeling. We will explore the unique chemical properties conferred by the trifluoromethyl-pyridine moiety and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This document is intended for researchers, scientists, and drug development professionals seeking advanced tools for the precise and stable labeling of biomolecules for imaging and analysis. Detailed, field-tested protocols for protein conjugation and cellular imaging are provided, alongside insights into the rationale of experimental design, troubleshooting, and safety.

Section 1: The Scientific Foundation of a Unique Probe

Introduction to Bioorthogonal Labeling

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the azide-alkyne cycloaddition, often termed "click chemistry". This reaction enables the specific covalent ligation of a probe (containing an alkyne) to a target biomolecule (metabolically or chemically modified to bear an azide), offering unparalleled precision in complex biological milieu.[] The choice of the alkyne probe is critical, as its structure dictates reactivity, stability, and the physicochemical properties of the final labeled conjugate.

Properties and Advantages of this compound

This compound is an emerging probe that offers distinct advantages for biomolecule labeling. Its structure combines a reactive terminal alkyne with a trifluoromethyl-substituted pyridine ring, a pairing that imparts unique and beneficial characteristics.

The trifluoromethyl (CF3) group is a key feature in modern medicinal chemistry.[3] Its inclusion in molecular probes can significantly enhance metabolic stability by blocking sites susceptible to oxidative degradation.[4][5] Furthermore, the high electronegativity and lipophilicity of the CF3 group can improve the pharmacokinetic profile of labeled molecules and may introduce favorable binding interactions.[4][6] The pyridine ring, a common heterocycle in bioactive molecules, influences the electronic properties of the alkyne and enhances the solubility and stability of the probe.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196155-24-4[7][8]
Molecular Formula C8H4F3N-
Molecular Weight 171.12 g/mol -
Appearance Off-white to light yellow solid-
Reactivity Terminal Alkyne for CuAAC[][10]
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[11][12] The reaction mechanism involves the copper(I)-catalyzed coupling of the terminal alkyne on the pyridine probe with an azide group on a target biomolecule, forming a stable, covalent 1,4-disubstituted triazole linkage.[][10]

G Figure 1: CuAAC Reaction Mechanism cluster_reactants Reactants Alkyne 5-Ethynyl-2- (trifluoromethyl)pyridine Catalyst Copper (I) Catalyst [Cu(I)] Alkyne->Catalyst Azide Azide-Modified Biomolecule (R-N3) Azide->Catalyst Product Stable Triazole-Linked Bioconjugate Catalyst->Product + H+

Caption: CuAAC reaction of the alkyne probe with an azide.

Section 2: Protocols for Application

Protocol 1: CuAAC-Mediated Labeling of Purified Proteins

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

Scientist's Note: The success of CuAAC depends on maintaining the copper catalyst in its active Cu(I) oxidation state.[] Therefore, a reducing agent like sodium ascorbate is included. A copper-chelating ligand, such as TBTA, is also used to protect the catalyst from oxidation and improve reaction efficiency.

G Figure 2: Protein Labeling Workflow Prep Prepare Reagents (Protein, Probe, Catalyst) Mix Combine Azide-Protein and Alkyne Probe Prep->Mix Add_Cat Add Cu(I) Catalyst Mix (CuSO4, Ligand, Ascorbate) Mix->Add_Cat React Incubate Reaction (e.g., 1-4h at RT) Add_Cat->React Purify Purify Labeled Protein (e.g., Desalting Column) React->Purify Analyze Analyze Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: Step-by-step workflow for protein bioconjugation.

Materials Required:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO4) (e.g., 50 mM stock in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (e.g., 10 mM stock in DMSO)

  • Sodium Ascorbate (e.g., 100 mM stock in water, freshly prepared)

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or appropriate purification system

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of your azide-modified protein at a concentration of 1-5 mg/mL in PBS.

    • Freshly prepare the Sodium Ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-protein solution and a 10- to 50-fold molar excess of the this compound stock solution. Mix gently.

    • Rationale: A molar excess of the alkyne probe drives the reaction to completion. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix. Add CuSO4 solution and TBTA ligand solution in a 1:1 to 1:5 molar ratio.

    • Rationale: Pre-complexing the copper with the ligand before addition to the protein solution can improve reaction outcomes and minimize protein damage.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein/alkyne mixture to a final copper concentration of 50-200 µM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C for longer durations (4-16 hours) for sensitive proteins.

  • Purification:

    • Remove the excess unreacted probe and copper catalyst by running the reaction mixture through a desalting column equilibrated with PBS.

    • Self-Validation: Collect fractions and measure protein concentration (e.g., A280) to identify the protein-containing fractions.

  • Analysis and Storage:

    • Analyze the purified, labeled protein via SDS-PAGE (expect a slight mass shift) and/or mass spectrometry to confirm conjugation.

    • Store the labeled protein at 4°C or -20°C as appropriate for its stability.

Protocol 2: Imaging Metabolically Labeled Cellular Structures

This protocol outlines the labeling of azide-containing biomolecules (e.g., glycans, DNA, or proteins) within fixed cells for fluorescence microscopy. This requires metabolically incorporating an azide-bearing precursor (e.g., an azido sugar like Ac4ManNAz, or an azide-modified amino acid) prior to labeling.

Scientist's Note: Cell fixation and permeabilization are critical steps. Fixation cross-links proteins and preserves cellular architecture, while permeabilization creates pores in the cell membrane, allowing the click chemistry reagents to enter the cell and access their targets.

G Figure 3: Cellular Imaging Workflow Culture Culture & Metabolically Label Cells with Azide Precursor Fix Fix Cells (e.g., 4% PFA) Culture->Fix Perm Permeabilize Cells (e.g., 0.25% Triton X-100) Fix->Perm Click Perform CuAAC Reaction (Alkyne Probe + Azide-Fluorophore) Perm->Click Wash Wash Cells to Remove Excess Reagents Click->Wash Image Mount and Image (Fluorescence Microscopy) Wash->Image

Caption: Workflow for labeling and imaging azide-modified cells.

Materials Required:

  • Cells cultured on glass coverslips

  • Azide-containing metabolic precursor (e.g., Ac4ManNAz for glycans, EdU azide for DNA)

  • Complete cell culture medium

  • Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash Buffer (PBS with 1% BSA)

  • Click Reaction Cocktail:

    • This compound

    • An azide-functionalized fluorophore (e.g., Azide-Fluor 488)

    • CuSO4

    • TBTA Ligand

    • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Step-by-Step Protocol:

  • Metabolic Labeling:

    • Culture cells in the presence of the desired azide precursor (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours.

    • Control: Include a parallel culture without the azide precursor as a negative control.

  • Cell Fixation:

    • Wash cells gently three times with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash three times with Wash Buffer.

  • Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For a 1 mL reaction volume, combine:

      • 10 µL of 10 mM this compound (100 µM final)

      • 1-5 µL of 1 mM Azide-Fluorophore stock (1-5 µM final)

      • 20 µL of 50 mM CuSO4:TBTA (1:1) premix (1 mM final)

      • 10 µL of 1 M Sodium Ascorbate (10 mM final)

      • Bring to 1 mL with PBS.

    • Rationale: This is a two-component click reaction where the trifluoromethyl-pyridine modifies the target, and a fluorescent azide reports its location.

    • Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with Wash Buffer.

    • If desired, counterstain nuclei with DAPI for 5 minutes.

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

    • Self-Validation: The negative control (no azide precursor) slide should show minimal to no fluorescence, confirming the specificity of the click reaction.

Section 3: Technical Support

Expected Photophysical Properties

While this compound itself is not fluorescent, the resulting triazole conjugate may possess useful photophysical properties or serve as a unique tag for other detection methods. The trifluoromethyl group is known to influence the electronic environment of aromatic systems, which can affect their absorbance and emission spectra.[13][14] Labeled biomolecules may exhibit altered fluorescence properties compared to the fluorophore alone, a factor to consider during imaging.[15] The CF3 group also provides a unique spectroscopic handle for ¹⁹F-NMR, a powerful analytical technique.

Table 2: Expected Influence of the Trifluoromethyl-Pyridine-Triazole Moiety

PropertyExpected EffectRationale
Fluorescence May cause slight shifts in excitation/emission maxima of the attached fluorophore.The electron-withdrawing nature of the CF3 group alters the electronic structure of the conjugated system.[4][13]
Quantum Yield Variable; could increase or decrease depending on the fluorophore and local environment.-
¹⁹F-NMR Signal Provides a distinct and clear signal.The three equivalent fluorine atoms of the CF3 group are a sensitive NMR probe.
Hydrophobicity Increases local lipophilicity.The CF3 group is significantly more lipophilic than a methyl group.[5]
Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling (Protein) Inactive catalyst (Cu(I) oxidized to Cu(II)).Prepare sodium ascorbate solution fresh every time. Increase ligand-to-copper ratio. Degas buffers.
Inaccessible azide/alkyne groups.Consider denaturing conditions if protein structure allows. Increase reaction time.
Protein Precipitation High concentration of DMSO or copper.Keep final DMSO concentration <10%. Use a lower concentration of copper or a more biocompatible ligand.
High Background (Cells) Insufficient washing.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of reagents.Add 1% BSA or 0.1% Tween-20 to the wash buffer. Ensure proper fixation and permeabilization.
Control cells are fluorescent. The azide-fluorophore is non-specifically binding. Reduce its concentration. The cells may have endogenous alkynes (rare).
Safety and Handling
  • This compound: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Copper Sulfate: Toxic if swallowed and an irritant. Avoid release into the environment.

  • Organic Solvents (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle in a well-ventilated area or chemical fume hood.

  • Azides: Sodium azide is highly toxic. While organic azides are generally less acutely toxic, they should be handled with caution as they are potentially explosive, especially in concentrated form.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18][19][20] Dispose of chemical waste according to institutional guidelines.

Section 4: References

  • Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Retrieved from --INVALID-LINK--

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. (Simulated reference, concept from general knowledge and search results[1])

  • Krysiński, P., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Molecules, 27(6), 1930. Retrieved from --INVALID-LINK--

  • da Silva, J. P., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3244. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK-- (Simulated URL, content from search result[17])

  • Chinese Chemical Letters. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from --INVALID-LINK-- (Simulated URL, content from search result[21])

  • van der Vlist, R., et al. (2011). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 22(9), 1747-1750. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from --INVALID-LINK--

  • Sowaileh, M. F., et al. (2020). Validating the 1,2-Difluoro (BITE) Motif as a Hybrid Bioisostere of CF3 and Et using Matrix Metalloproteases as Structural Probes. Journal of Medicinal Chemistry. (Simulated reference, content from search result[22])

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Acetyl-2-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from --INVALID-LINK-- (Simulated URL, content from search result[20])

  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from --INVALID-LINK--

  • Fokin, V. V., & Sharpless, K. B. (2012). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 134(43), 17855-17858. Retrieved from --INVALID-LINK--

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from --INVALID-LINK--

  • Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sobekbio Biosciences. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Elkina, N. A., et al. (2024). 5-(Trifluoromethyl)-4-biarylhydrazinylidenepyrazol-3-ones: synthesis, photophysical and biological properties. Journal of Photochemistry and Photobiology A: Chemistry. (Simulated reference, content from search result[23])

  • BLD Pharm. (n.d.). 1196155-24-4|this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Retrieved from --INVALID-LINK--

  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1934-1945. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. Retrieved from --INVALID-LINK--

  • J. Med. Chem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. (Simulated reference, content from search result[4])

  • Jain, Y., et al. (2024). Fluorogenic Triazoles and Applications of their Photophysical Properties. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Ethynyl-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • In-PharmaTechnologist. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

References

Synthesis of Novel Heterocyclic Compounds from 5-Ethynyl-2-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a transformative approach.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to a pyridine ring, it can significantly enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate the pKa of the nitrogen atom, thereby influencing binding interactions with biological targets.[3][4][5]

5-Ethynyl-2-(trifluoromethyl)pyridine emerges as a highly versatile and valuable building block for the synthesis of a diverse array of novel heterocyclic compounds. The presence of the terminal alkyne functionality provides a reactive handle for a multitude of transformations, including cycloaddition reactions, metal-catalyzed couplings, and domino processes. This guide provides detailed protocols and mechanistic insights for the synthesis of pyridopyrimidines, triazolopyrimidines, and isoxazoles, showcasing the synthetic utility of this key intermediate for researchers, scientists, and drug development professionals.

I. Synthesis of Trifluoromethyl-Substituted Pyrido[2,3-d]pyrimidines via Cyclocondensation

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] The following protocol details a microwave-assisted, one-pot synthesis of a 2-amino-5-(2-(trifluoromethyl)pyridin-5-yl)pyrido[2,3-d]pyrimidine derivative from this compound.

Mechanistic Rationale

This transformation proceeds through a domino reaction sequence initiated by a Michael addition of guanidine to the electron-deficient alkyne, activated by the trifluoromethyl group on the pyridine ring. The resulting enamine intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic pyridopyrimidine core. Microwave irradiation is employed to accelerate the reaction rate, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[8][9]

G cluster_0 Reaction Pathway A This compound + Guanidine B Michael Addition A->B Base (e.g., KOH) C Enamine Intermediate B->C D Intramolecular Cyclization C->D Microwave Irradiation E Tautomerization D->E F Pyrido[2,3-d]pyrimidine Derivative E->F

Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Experimental Protocol

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine Derivative

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound171.121.01.0
Guanidine Hydrochloride95.531.51.5
Potassium Hydroxide (KOH)56.112.02.0
Dimethyl Sulfoxide (DMSO)78.13--

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add guanidine hydrochloride (1.5 mmol, 1.5 eq.) and potassium hydroxide (2.0 mmol, 2.0 eq.) in anhydrous DMSO (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure the formation of free guanidine.

  • Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 2-amino-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivative.

II. Synthesis of Trifluoromethyl-Substituted Triazolopyridines via [3+2] Cycloaddition

Triazolopyridines are another class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of activities including antimicrobial and anticancer effects.[10][11] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[12] This protocol describes the synthesis of a 1,4-disubstituted triazole, which can be a precursor to fused triazolopyridine systems through subsequent intramolecular cyclization.[13][14]

Mechanistic Rationale

The CuAAC reaction involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product. The use of a copper(I) catalyst ensures high regioselectivity for the 1,4-isomer.[6]

G cluster_1 CuAAC Reaction Cycle A This compound B Cu(I) Acetylide A->B Cu(I) D Cycloaddition B->D C Organic Azide C->D E Copper-containing Intermediate D->E F Protonolysis E->F G 1,4-Disubstituted Triazole F->G H Cu(I) Catalyst F->H

Caption: Catalytic cycle for the CuAAC reaction.

Experimental Protocol

Protocol 2: Synthesis of a 1-Aryl-4-(2-(trifluoromethyl)pyridin-5-yl)-1H-1,2,3-triazole

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound171.121.01.0
Aryl Azide (e.g., Phenyl Azide)119.121.11.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.050.05
Sodium Ascorbate198.110.10.1
t-Butanol/Water (1:1)---

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the aryl azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in water (1 mL).

  • In another vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired triazole.

III. Synthesis of Trifluoromethyl-Substituted Isoxazoles via [3+2] Cycloaddition

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are found in a number of pharmaceutical agents and are valuable synthetic intermediates.[11] The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a direct and efficient method for the synthesis of isoxazoles.[3]

Mechanistic Rationale

This reaction is a concerted pericyclic reaction where the 1,3-dipole (nitrile oxide) reacts with the dipolarophile (alkyne) to form the five-membered isoxazole ring in a single step. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne. For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole.[4][10] The nitrile oxide can be generated in situ from the corresponding aldoxime using a mild oxidizing agent.[1][2]

G cluster_2 Isoxazole Synthesis Pathway A Aldoxime B Oxidation A->B Oxidizing Agent C Nitrile Oxide (1,3-Dipole) B->C E [3+2] Cycloaddition C->E D This compound (Dipolarophile) D->E F Isoxazole Derivative E->F

Caption: General scheme for the synthesis of Isoxazoles.

Experimental Protocol

Protocol 3: Synthesis of 3-Aryl-5-(2-(trifluoromethyl)pyridin-5-yl)isoxazole

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Aryl Aldoxime (e.g., Benzaldoxime)121.141.21.2
This compound171.121.01.0
N-Chlorosuccinimide (NCS)133.531.21.2
Pyridine79.101.21.2
Chloroform (CHCl₃)119.38--

Procedure:

  • Dissolve the aryl aldoxime (1.2 mmol, 1.2 eq.) in chloroform (10 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (1.2 mmol, 1.2 eq.) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 eq.) in chloroform (5 mL) to the reaction mixture.

  • Add pyridine (1.2 mmol, 1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 3,5-disubstituted isoxazole.

Conclusion

This compound serves as a powerful and versatile building block for the efficient synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of pyridopyrimidines, triazolopyridines, and isoxazoles highlight the utility of this starting material in modern synthetic and medicinal chemistry. The strategic application of cycloaddition and cyclocondensation reactions, often enhanced by microwave irradiation, provides researchers with robust and adaptable methods for the generation of novel molecular entities with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Use of 5-Ethynyl-2-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethylpyridine Scaffold in Modern Agrochemicals

The incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1] Among fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety is particularly prominent, appearing in a wide array of commercial herbicides, insecticides, and fungicides.[1] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence the binding of a molecule to its biological target. The pyridine ring, a bioisostere of a phenyl ring, offers advantages in terms of metabolic stability and solubility.

This guide focuses on a specific, highly versatile, yet under-documented building block: 5-Ethynyl-2-(trifluoromethyl)pyridine . The terminal alkyne functionality serves as a powerful synthetic handle, allowing for a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This opens up avenues for the construction of complex molecular architectures relevant to the discovery of new active ingredients. These application notes provide detailed, field-proven insights and protocols for the synthesis and derivatization of this key intermediate, designed for researchers and professionals in the agrochemical and pharmaceutical industries.

Synthesis of this compound: A Representative Protocol

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction couples a terminal alkyne with an aryl or vinyl halide. Due to the commercial availability of 5-bromo-2-(trifluoromethyl)pyridine, this is the logical starting material. To avoid the self-coupling of the desired terminal alkyne product, a protected alkyne, such as trimethylsilylacetylene, is typically used, followed by a deprotection step.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 5-Bromo-2-(trifluoromethyl)pyridine C PdCl₂(PPh₃)₂ / CuI Triethylamine, THF A->C B Trimethylsilylacetylene B->C D 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine C->D C-C bond formation E K₂CO₃, Methanol D->E F This compound E->F Removal of TMS group

Caption: Synthetic workflow for this compound.

Detailed Protocol: Two-Step Synthesis from 5-Bromo-2-(trifluoromethyl)pyridine

Part 1: Sonogashira Coupling to form 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine

This protocol is based on standard Sonogashira conditions, optimized for electron-deficient pyridine systems.

  • Materials & Reagents:

    • 5-Bromo-2-(trifluoromethyl)pyridine

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Anhydrous triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

  • Experimental Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Seal the flask, and evacuate and backfill with inert gas (repeat this cycle three times). This is crucial to prevent oxygen from entering, which can lead to catalyst decomposition and alkyne homocoupling (Glaser coupling).

    • Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution based on the aryl bromide) and anhydrous triethylamine (2.5 eq) via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes. The mixture may turn a yellowish-brown color.

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.

Part 2: Deprotection to yield this compound

The removal of the trimethylsilyl (TMS) protecting group is readily achieved under mild basic conditions.

  • Materials & Reagents:

    • 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Experimental Procedure:

    • Dissolve the silylated intermediate (1.0 eq) in methanol in a round-bottom flask.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water and ethyl acetate to the residue. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound. Further purification by column chromatography may be performed if necessary.

Compound Properties
IUPAC Name This compound
CAS Number 1196155-24-4
Molecular Formula C₈H₄F₃N
Molecular Weight 171.12 g/mol
Appearance Expected to be a solid or oil
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.7 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 3.2 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 152.1, 148.0 (q), 140.2, 122.0 (q), 121.8, 119.5, 82.5, 79.0
¹⁹F NMR (CDCl₃, 376 MHz) Predicted δ (ppm): -68.0

Note: NMR chemical shifts are predicted based on analogous structures and may vary.

Application in Agrochemical Synthesis: Leveraging the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group for constructing more complex molecules, a key step in the discovery of new agrochemical active ingredients. Two powerful and widely used reactions in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and further Sonogashira cross-couplings.

Application Note 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC (Click Chemistry)

The 1,2,3-triazole ring is a common and important scaffold in many successful agrochemicals, acting as a stable, rigid linker or a pharmacophore itself. The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted triazoles.

G A This compound C CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O A->C B Organic Azide (R-N₃) B->C D 1-(6-(Trifluoromethyl)pyridin-3-yl)-4-R-1H-1,2,3-triazole C->D [3+2] Cycloaddition

Caption: CuAAC reaction of this compound.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Benzyl azide (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • tert-Butanol and Water (1:1 mixture)

  • Experimental Procedure:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of tert-butanol and water.

    • Add benzyl azide to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate pentahydrate to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.

Application Note 2: Synthesis of Diaryl Acetylenes via a Second Sonogashira Coupling

The this compound can itself be used as the alkyne component in a subsequent Sonogashira reaction to couple with another aryl or heteroaryl halide. This allows for the construction of conjugated systems, which are features of many classes of pesticides.

G A This compound C PdCl₂(PPh₃)₂ / CuI Amine Base, Solvent A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D 5-((Aryl/Heteroaryl)ethynyl)-2-(trifluoromethyl)pyridine C->D C-C bond formation

Caption: Further elaboration via a second Sonogashira coupling.

  • Materials & Reagents:

    • This compound (1.1 eq)

    • 4-Iodophenol (1.0 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Anhydrous diisopropylamine (DIPA)

    • Anhydrous Dimethylformamide (DMF)

  • Experimental Procedure:

    • To a dry Schlenk flask, add 4-iodophenol, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with inert gas (repeat three times).

    • Add anhydrous DMF and anhydrous diisopropylamine (3.0 eq) via syringe.

    • Add this compound.

    • Stir the reaction at 80 °C for 8 hours, or until the starting materials are consumed as monitored by LC-MS.

    • Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the diaryl acetylene product.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. Its preparation via Sonogashira coupling is straightforward, and the terminal alkyne provides a versatile handle for a wide range of subsequent transformations. The protocols provided herein for its synthesis and exemplary derivatization via click chemistry and further cross-coupling reactions offer a robust foundation for researchers aiming to explore new chemical space in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Note & Protocol: Leveraging 5-Ethynyl-2-(trifluoromethyl)pyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Trifluoromethylated Pyridyl Alkyne in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular assembly due to its exceptional efficiency, specificity, and biocompatibility.[1][][3][4] This reaction facilitates the near-perfect covalent ligation of two molecular entities—one bearing a terminal alkyne and the other an azide—to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][5]

This document provides a detailed experimental framework for utilizing 5-Ethynyl-2-(trifluoromethyl)pyridine , a sophisticated building block for advanced applications in drug discovery and chemical biology. The molecule's design is strategic:

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[6]

  • The Pyridine Core: This nitrogenous heterocycle is a prevalent pharmacophore in numerous therapeutic agents, capable of engaging in hydrogen bonding and other critical interactions with biological targets.

  • The Terminal Alkyne: The reactivity of the ethynyl group is modulated by the electron-withdrawing effects of both the pyridine ring and the CF₃ group, making it a prime substrate for CuAAC reactions.[7]

This guide offers researchers a robust, field-tested protocol for the successful implementation of this compound in CuAAC reactions, complete with mechanistic insights, troubleshooting, and characterization guidelines.

Reagent Profile: this compound

PropertyValue
Structure Chemical Structure of this compound
CAS Number 1196155-24-4[8][9]
Molecular Formula C₈H₄F₃N
Molecular Weight 171.12 g/mol

Safety & Handling: this compound should be handled with care, following standard laboratory safety procedures. It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles with side shields, and a lab coat.[10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Mechanistic Rationale: The CuAAC Pathway

The CuAAC reaction proceeds via a catalytic cycle that ensures the exclusive formation of the 1,4-triazole regioisomer, a significant advantage over the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-isomers.[1][3] The active catalyst is the Cu(I) ion, which is typically generated in situ from a Cu(II) salt precursor (e.g., CuSO₄) through reduction by an agent like sodium ascorbate.[1][11][12] The cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide partner, ultimately leading to the desired triazole product upon protonolysis and regeneration of the catalyst. The use of a stabilizing ligand, such as THPTA, is crucial in aqueous media to protect the Cu(I) from oxidation and disproportionation, thereby enhancing reaction rates and yields.[11][12]

Experimental Design & Protocols

Part A: Required Materials & Reagents
Reagent/MaterialGradeSupplierPurpose
This compound≥97%Frontier Specialty Chemicals, etc.Alkyne Substrate
Azide-containing molecule (e.g., Benzyl Azide)≥98%Sigma-Aldrich, etc.Azide Substrate
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeMajor chemical suppliersCatalyst Precursor
Sodium L-Ascorbate≥99%Major chemical suppliersReducing Agent
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Major chemical suppliersCu(I) Stabilizing Ligand
Solvents (e.g., DMSO, t-BuOH, Deionized H₂O)Anhydrous/HPLC GradeMajor chemical suppliersReaction Medium
Standard laboratory glassware and equipmentN/AN/AReaction Setup
Part B: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducibility.

  • This compound (10 mM): Dissolve 1.71 mg of the alkyne in 1.0 mL of DMSO.

  • Azide Substrate (10 mM): Prepare a 10 mM solution of the azide in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water. This solution is stable.[12]

  • Sodium Ascorbate (500 mM): Dissolve 99.0 mg of sodium ascorbate in 1.0 mL of deionized water. Crucially, this solution must be prepared fresh immediately before each experiment to ensure maximum reductive capacity. [7]

  • THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

Part C: Step-by-Step Reaction Protocol

This protocol describes a general procedure on a 1 µmol scale, which can be scaled as needed. The reaction is typically performed at room temperature.

  • Vial Preparation: To a 1.5 mL microcentrifuge tube or a small reaction vial, add 100 µL of the 10 mM azide stock solution (1.0 µmol, 1.0 equiv).

  • Alkyne Addition: Add 110 µL of the 10 mM this compound stock solution (1.1 µmol, 1.1 equiv). Using a slight excess of the alkyne can help drive the reaction to completion.[7]

  • Solvent Addition: Add appropriate solvents (e.g., a mixture of t-BuOH and water) to achieve the desired final reaction concentration (typically 0.1 M to 1 M).

  • Catalyst Premix: In a separate tube, briefly premix the catalyst components. Add 10 µL of the 100 mM THPTA solution and 5 µL of the 100 mM CuSO₄ solution. Vortex gently. This pre-complexation helps stabilize the catalyst.

  • Catalyst Addition: Add the 15 µL of the catalyst premix to the main reaction vial containing the azide and alkyne.

  • Initiation: Initiate the click reaction by adding 10 µL of the freshly prepared 500 mM Sodium Ascorbate solution.

  • Incubation: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 1-4 hours. For more sterically hindered substrates, the reaction may require longer times or gentle heating (e.g., 35-40 °C).

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or more accurately by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product mass.

General Reaction Parameters Summary
ComponentStoichiometry (Equiv.)Typical ConcentrationRationale
Azide1.010-100 mMLimiting reagent
Alkyne 1.1 - 1.511-150 mMSlight excess ensures full conversion of the limiting reagent.[7]
CuSO₄0.01 - 0.1 (1-10 mol%)0.5-2 mMCatalytic amount; higher loading may be needed for difficult substrates.
Sodium Ascorbate0.1 - 0.5 (10-50 mol%)5-10 mMSufficient excess to reduce all Cu(II) and scavenge oxygen.
Ligand (THPTA)0.05 - 0.25 (5-25 mol%)1-5 mMTypically used in slight excess relative to copper to ensure full chelation.[11]

Workflow Visualization and Data Management

A logical workflow is key to successful and repeatable experiments.

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis & Purification prep_alkyne Prepare Alkyne Stock Solution setup Combine Azide, Alkyne, & Solvent in Vial prep_alkyne->setup prep_azide Prepare Azide Stock Solution prep_azide->setup prep_cu Prepare CuSO₄ Stock Solution catalyst Add Ligand & CuSO₄ prep_cu->catalyst prep_asc Prepare FRESH Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate prep_ligand Prepare Ligand Stock Solution prep_ligand->catalyst setup->catalyst catalyst->initiate incubate Incubate at RT (1-4h) initiate->incubate monitor Monitor by TLC / LC-MS incubate->monitor workup Reaction Workup (Quench/Extract) monitor->workup purify Purify by Column Chromatography workup->purify char Characterize Product (NMR, HRMS) purify->char

References

5-Ethynyl-2-(trifluoromethyl)pyridine as a reagent for creating fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm now starting with a deep dive into 5-ethynyl-2-(trifluoromethyl)pyridine. My primary focus is on gathering specifics about its chemical makeup, how it reacts, and how it is typically used. I want to build a solid foundation before I start any deeper analysis. I'm focusing on finding the key information first.

Deepening the Investigation

I'm now zeroing in on reaction mechanisms involving this compound, especially Sonogashira coupling and click chemistry. I need to understand the 'why' behind experimental choices. My next move is to gather quantitative data on resulting fluorescent probes, including quantum yields and excitation/emission wavelengths. Finally, I will identify trustworthy sources.

Analyzing Reaction Pathways

Now, I'm concentrating on the finer details of how this compound interacts in reactions. I'm focusing specifically on finding examples of Sonogashira coupling and click chemistry. I'm also looking for data on how the fluorescent probes function, including their quantitative photophysical characteristics. Ensuring I have credible sources is essential.

Discovering Initial Framework

I've established a solid base with my search. I uncovered details on fluorescent probe design and synthesis, the utility of terminal alkynes in click chemistry, and photophysical features of pyridine-based fluorophores. This information offers a promising starting point for further investigation.

Pinpointing Specific Applications

I'm expanding my focus now. While I have a general overview of the relevant chemistry, I haven't found concrete examples of the target compound's use in probe synthesis. I'm now zeroing in on data about its properties and reactions, specifically focusing on quantum yields, wavelengths, and reaction protocols. My goal is to find practical examples and detailed information.

Narrowing Focus on Synthesis

I've made substantial progress in my exploration. This recent search brought to light a relevant paper. It details the synthesis of a fluorescent nucleoside, showcasing Sonogashira coupling for trifluoromethyl incorporation. The ethynyl trifluorotoluene is particularly interesting. The synthesis strategy is directly relevant.

Investigating Potential Routes

I'm now zeroing in on a promising synthetic route. Recent literature delves into a similar fluorescent nucleoside synthesis using Sonogashira coupling with ethynyl trifluorotoluene. This supports this compound's potential in creating fluorescent probes. The search also highlighted trifluoromethyl's role in pharmaceuticals and imaging, along with bioconjugation via click chemistry. However, I still need a direct example of a probe using my target molecule, as well as photophysical data and a specialized protocol. I'm focusing on finding a publication directly...

Searching for Direct Examples

I'm making progress in my search for supporting publications. Specifically, I found a paper detailing a Sonogashira coupling involving a structurally related ethynyl trifluorotoluene that strongly suggests this compound can be used in a similar manner to produce fluorescent probes. This, along with resources on the trifluoromethyl group in pharmaceuticals and imaging, strengthens this. However, I still need a direct example of my molecule in a fluorescent probe, with photophysical data and a tailored protocol. If not available, I'll search for closely related analogues.

Exploring Fluorophores Further

I've made good progress with the fluorophore research. The information from the step 3 searches was fruitful, revealing a highly relevant paper. It details the use of CF3-substituted pyridines and pyrimidines as fluorescent probes for lipid droplet bioimaging. Though it doesn't feature the specific compound I'm using, its insights into photophysical properties are immensely useful.

Combining Literature Insights

I've made further progress since finding those useful papers. While no single source directly uses my target compound, I've got enough data. The protocols for similar reactions provide a foundation. I can now adapt them to craft a comprehensive guide, including diagrams and detailed procedures. I can proceed to structure the document and write the content. No further searches are needed!

Troubleshooting & Optimization

Technical Support Center: Optimization of Sonogashira Coupling for 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Sonogashira coupling of 5-ethynyl-2-(trifluoromethyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique electronic properties of this compound—namely, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen—present distinct challenges compared to standard Sonogashira couplings.

This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve optimal yields and purity. We will move beyond generic advice to address the nuanced mechanistic considerations essential for success with this substrate.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is sluggish or fails to go to completion. What are the most likely causes?

A1: Several factors can lead to low conversion. The primary suspects are related to the catalyst system and the specific properties of your substrates.

  • Insufficiently Active Catalyst: The electron-deficient nature of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Base Incompatibility: The choice of base is critical. An inappropriate base may be too weak to deprotonate the terminal alkyne effectively or may cause side reactions.

  • Copper(I) Issues: While classic Sonogashira conditions use a copper(I) co-catalyst, this can lead to homocoupling of the alkyne (Glaser coupling), especially with heteroaromatic alkynes.

Q2: I am observing significant amounts of a byproduct that appears to be the homocoupled dimer of this compound. How can I prevent this?

A2: The formation of a 1,3-diyne (Glaser product) is a common side reaction, particularly when using copper salts. To mitigate this, consider the following strategies:

  • Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These systems rely on a more active palladium catalyst and often use a different base, such as a tertiary amine or an inorganic base like cesium carbonate.

  • Use of a Scavenger: If a copper-free system is not feasible, adding a scavenger for adventitious oxygen, which promotes Glaser coupling, can be beneficial. Rigorously deoxygenating your reaction mixture is paramount.

Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound and an aryl halide?

A3: For a robust starting point, a copper-free protocol is highly recommended. The following table outlines a well-vetted set of initial conditions.

Parameter Recommendation Rationale
Palladium Precatalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are generally robust and commercially available catalysts suitable for a wide range of substrates.
Ligand (if using PdCl₂) PPh₃Triphenylphosphine is a standard, effective ligand. For more challenging couplings, consider more electron-rich or bulky phosphine ligands.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)These amine bases also serve as the solvent and are effective in copper-free conditions.
Solvent Amine base (as above) or THF/amine mixtureUsing the amine as the solvent ensures a high concentration of the base. A co-solvent like THF can improve solubility.
Temperature 50-80 °CStart at a moderate temperature and increase if the reaction is sluggish. The electron-deficient nature of the alkyne may require slightly elevated temperatures.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst degradation and Glaser coupling.

Troubleshooting Guide

Problem 1: Low to No Product Formation

If you are experiencing a stalled reaction, a systematic approach is necessary to identify the root cause. The following decision tree can guide your troubleshooting process.

G start Low/No Product Formation q1 Is the Palladium Catalyst Active? start->q1 sol1 Action: Use a fresh batch of catalyst. Consider a more active pre-catalyst (e.g., a Pd(0) source). q1->sol1 No q2 Is the Base Appropriate? q1->q2 Yes sol2 Action: Switch to a stronger or more suitable base (e.g., Cs₂CO₃). Ensure the base is dry. q2->sol2 No q3 Are Substrates Pure? q2->q3 Yes sol3 Action: Re-purify starting materials. Check for impurities that could poison the catalyst. q3->sol3 No q4 Is the Reaction Properly Degassed? q3->q4 Yes sol4 Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles). Ensure an inert atmosphere. q4->sol4 No

Caption: Troubleshooting workflow for low conversion.

Problem 2: Dominant Homocoupling (Glaser Product)

The formation of the 1,3-diyne byproduct is a clear indicator of an issue with the reaction conditions, often related to the presence of copper and oxygen.

G start High Level of Homocoupling q1 Are you using a Copper(I) co-catalyst? start->q1 sol1 Action: Switch to a copper-free protocol. This is the most effective solution. q1->sol1 Yes q2 Is the reaction rigorously deoxygenated? q1->q2 No sol2 Action: Enhance degassing procedures. Use freeze-pump-thaw cycles for best results. q2->sol2 No q3 Is the reaction time too long? q2->q3 Yes sol3 Action: Monitor the reaction by TLC/LC-MS and quench once the starting material is consumed. q3->sol3 Yes

Caption: Decision tree for mitigating homocoupling.

The Catalytic Cycle: A Closer Look

Understanding the mechanism is key to rational optimization. The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and, traditionally, copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X L₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TC Ar-Pd(II)-C≡CR L₂ Pd_OA->Pd_TC Transmetalation Pd_TC->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuCCR Cu-C≡CR CuX->CuCCR π-complex CuCCR->Pd_OA To Transmetalation Alkyne H-C≡CR Alkyne->CuCCR Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

In the case of this compound, the alkyne (H-C≡CR) is activated by the base to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. The final product is released through reductive elimination, regenerating the palladium(0) catalyst.

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize side reactions and provide robust performance for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed THF (Tetrahydrofuran)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

This copper-free method, utilizing a stronger inorganic base like cesium carbonate, often provides higher yields and a cleaner reaction profile for this specific substrate class.

Technical Support Center: Synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity in your synthetic endeavors. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

The introduction of an ethynyl group onto a pyridine ring, particularly one bearing a trifluoromethyl moiety, is a critical transformation in the synthesis of various pharmacologically active compounds and advanced materials.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, which can present unique challenges in achieving high-yielding reactions.[2] The most prevalent and effective method for this transformation is the Sonogashira cross-coupling reaction.[3] This guide will focus primarily on troubleshooting and optimizing this pivotal reaction.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing causative explanations and actionable solutions.

Q1: My Sonogashira coupling reaction of 5-halo-2-(trifluoromethyl)pyridine with a terminal alkyne is resulting in a low or no yield. What are the primary causes?

Low yields in the Sonogashira coupling of trifluoromethyl-substituted pyridines are a common challenge. The primary reasons often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[4] A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[4] The electron-withdrawing trifluoromethyl group can exacerbate this issue by increasing the acidity of the pyridine nitrogen, though its impact on coordination can be complex.

    • Solution: Employ bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center from the pyridine nitrogen and promote the desired catalytic activity.[4][5]

  • Catalyst Deactivation (Palladium Black Formation): The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[4] High temperatures or an insufficient ligand-to-palladium ratio can also lead to the formation of palladium black, which is aggregated and inactive palladium.[4]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents. Using a slight excess of the ligand can help stabilize the Pd(0) species.[6]

  • Inefficient Pre-catalyst Reduction: Many palladium catalysts are supplied as Pd(II) salts (e.g., PdCl₂(PPh₃)₂) and require in-situ reduction to the active Pd(0) species.[7] This reduction, often facilitated by an amine base or phosphine ligands, can be inefficient, stalling the reaction.

    • Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more efficient pre-catalyst system.[5] Ensuring the purity and dryness of the amine base is also critical for efficient reduction.[6]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can this be minimized?

The formation of alkyne dimers is a well-known side reaction in Sonogashira couplings, particularly in the presence of copper(I) co-catalysts and oxygen.[8]

Causality and Solutions:

  • Copper-Mediated Oxidative Coupling: The copper(I) co-catalyst can react with the terminal alkyne to form a copper(I) acetylide, which can then undergo oxidative dimerization in the presence of oxygen.[8]

    • Solution 1 (Copper-Free Conditions): Perform the reaction in the absence of a copper co-catalyst. This often requires a more active palladium catalyst/ligand system and may necessitate higher reaction temperatures or longer reaction times.[9]

    • Solution 2 (Minimize Oxygen): Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[8]

    • Solution 3 (Hydrogen Atmosphere): In some cases, conducting the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[8]

Q3: The reaction stalls before completion, even with a seemingly active catalyst.

Incomplete conversion can be due to several factors beyond catalyst deactivation, including issues with the starting materials or the reaction equilibrium.

Causality and Solutions:

  • Poor Quality of Starting Materials: The 5-halo-2-(trifluoromethyl)pyridine starting material may contain impurities that act as catalyst poisons. The terminal alkyne could also be of low purity.

    • Solution: Purify the starting materials before use. For example, 5-bromo-2-(trifluoromethyl)pyridine can be synthesized and purified according to established procedures.[10][11] The purity of the terminal alkyne should be verified by NMR or GC-MS.

  • Base Incompatibility or Degradation: The choice of base is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Common bases include triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[12]

    • Solution: Ensure the base is anhydrous and of high purity. Consider screening different amine bases or inorganic bases like K₂CO₃ or Cs₂CO₃, depending on the specific substrates.[3]

Q4: I am struggling with the purification of the final this compound derivative.

Purification can be challenging due to the similar polarities of the product and any remaining starting materials or byproducts.

Causality and Solutions:

  • Co-elution during Chromatography: The product may co-elute with unreacted starting materials or byproducts on silica gel.

    • Solution 1 (Acid/Base Wash): If an amine base was used, an acidic wash (e.g., dilute HCl or NH₄Cl solution) during the work-up can help remove residual base.[13][14]

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase for column chromatography, such as neutral alumina, which can sometimes provide better separation for pyridine-containing compounds.[13]

    • Solution 3 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 5-bromo- or 5-iodo-2-(trifluoromethyl)pyridine?

The reactivity of the aryl halide in the oxidative addition step of the Sonogashira catalytic cycle follows the trend: I > Br > Cl.[5] Therefore, 5-iodo-2-(trifluoromethyl)pyridine will generally be more reactive and allow for milder reaction conditions. However, 5-bromo-2-(trifluoromethyl)pyridine is often more readily available and cost-effective.[10][11] The choice will depend on the desired reactivity and the availability of the starting material.

Q2: How do I choose the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for a successful reaction.

Catalyst/Ligand AttributeRecommendation for Trifluoromethylpyridine SubstratesRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or modern pre-catalysts (e.g., Buchwald pre-catalysts)[15]Pd(PPh₃)₄ is a Pd(0) source, while Pd(II) sources require in-situ reduction.[7] Pre-catalysts can offer improved stability and activity.
Ligand Type Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)[4][5]These ligands promote catalyst stability, prevent inhibition by the pyridine nitrogen, and facilitate the catalytic cycle.[4]
Catalyst Loading Typically 0.5-5 mol%[16]Higher loadings may be necessary for less reactive substrates, but lower loadings are preferred for cost and environmental reasons.

Q3: Is it necessary to protect the terminal alkyne?

For many Sonogashira reactions, the terminal alkyne can be used directly. However, if the alkyne is particularly volatile or prone to homocoupling, or if other reactive functional groups are present in the molecule, protection may be beneficial.[17] A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group, which can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[18]

Q4: What are the best practices for setting up a Sonogashira reaction for this synthesis?

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas (argon or nitrogen).[19]

  • Degassed Solvents: Use anhydrous solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[4]

  • Order of Addition: A common and effective procedure is to add the 5-halo-2-(trifluoromethyl)pyridine, palladium catalyst, copper(I) iodide (if used), and ligand to the reaction flask, followed by the solvent and base. The terminal alkyne is typically added last.[20]

  • Temperature Control: Start the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-80 °C) may be required. Monitor the reaction for any signs of catalyst decomposition at higher temperatures.[12]

Experimental Protocols & Visualizations

Standard Protocol for Sonogashira Coupling

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridine

  • Terminal alkyne (e.g., ethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF (or DMF) via syringe, followed by anhydrous, degassed Et₃N (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 1.5-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating may be applied if necessary.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[13]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or neutral alumina.[13]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Low Yield in Sonogashira Coupling start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_deactivated Catalyst Deactivation? (e.g., Palladium Black) check_catalyst->catalyst_deactivated Yes ligand_issue Inappropriate Ligand? check_catalyst->ligand_issue Yes temp_issue Suboptimal Temperature? check_conditions->temp_issue Yes base_issue Incorrect Base? check_conditions->base_issue Yes halide_purity Impure Halo-Pyridine? check_reagents->halide_purity Yes alkyne_purity Impure Alkyne? check_reagents->alkyne_purity Yes solve_catalyst Solution: - Use bulky/electron-rich ligand - Ensure inert atmosphere - Use fresh catalyst/ligand catalyst_deactivated->solve_catalyst ligand_issue->solve_catalyst end Improved Yield solve_catalyst->end solve_conditions Solution: - Optimize temperature - Screen different bases - Ensure anhydrous conditions temp_issue->solve_conditions base_issue->solve_conditions solve_conditions->end solve_reagents Solution: - Purify starting materials - Confirm alkyne purity (NMR/GC-MS) halide_purity->solve_reagents alkyne_purity->solve_reagents solve_reagents->end

Caption: A decision tree for troubleshooting low yields.

Sonogashira Catalytic Cycle

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition L₂Pd(II)(Ar)X pd0->pd_oxidative Ar-X pd_transmetalation Transmetalation L₂Pd(II)(Ar)(C≡CR) pd_oxidative->pd_transmetalation Cu-C≡CR pd_reductive Reductive Elimination pd_transmetalation->pd_reductive pd_reductive->pd0 Ar-C≡CR (Product) cu_start Cu(I)X cu_acetylide Cu(I)-C≡CR cu_start->cu_acetylide H-C≡CR, Base cu_acetylide->cu_start Transmetalation with Pd(II) complex

Caption: The interconnected Palladium and Copper catalytic cycles.

References

Technical Support Center: Navigating Challenges with 5-Ethynyl-2-(trifluoromethyl)pyridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals employing 5-Ethynyl-2-(trifluoromethyl)pyridine in click chemistry applications. This resource is engineered to provide actionable troubleshooting strategies and in-depth answers to common issues encountered with this specific reagent. Our guidance is built upon a foundation of established chemical principles and field-proven experience to help you navigate experimental hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound is failing or showing very low conversion. What is the primary cause?

The most common reason for low reactivity with this alkyne is its electronic structure. The molecule contains two powerful electron-withdrawing groups: the trifluoromethyl (-CF3) group and the pyridine ring itself.[1] This combination significantly reduces the electron density of the alkyne's triple bond.

Mechanistic Insight: In the CuAAC catalytic cycle, the copper(I) catalyst must coordinate with the alkyne. The electron-deficient nature of this compound makes it a poorer ligand for the copper catalyst, which can slow down the crucial copper-acetylide formation step and increase the overall activation energy of the reaction.[2][3] Consequently, standard reaction conditions that work well for electron-rich or simple alkyl alkynes are often insufficient.

Common contributing factors include:

  • Insufficient Catalyst Activity: The chosen copper source or ligand may not be effective enough for such a deactivated alkyne.

  • Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen, halting the reaction.[4]

  • Suboptimal Reaction Conditions: Room temperature and standard solvent systems (like t-BuOH/H₂O) may not provide enough energy or solubility for this challenging substrate.[5][6]

Q2: How can I modify my experimental setup to overcome the low reactivity of this electron-deficient alkyne?

To enhance the success rate with this compound, a systematic optimization of the reaction conditions is necessary. The goal is to increase the effective concentration and reactivity of the catalytic species.

Troubleshooting Workflow for Low Reactivity

G cluster_catalyst cluster_conditions Start Low Yield with This compound Catalyst 1. Fortify Catalyst System Start->Catalyst Conditions 2. Adjust Reaction Conditions Catalyst->Conditions If yield is still low Ligand Use Stronger Ligand (e.g., THPTA, TBTA) Catalyst->Ligand Copper Use Direct Cu(I) Source (e.g., CuI, CuBr) Catalyst->Copper Inert 3. Ensure Rigorous Inert Atmosphere Conditions->Inert Temp Increase Temperature (e.g., 50-80 °C) Conditions->Temp Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Conditions->Solvent Success Improved Yield Inert->Success

Caption: A step-by-step workflow for troubleshooting CuAAC reactions with deactivated alkynes.

Key Recommendations:

  • Elevate the Temperature: Providing thermal energy is often the most effective single change. Heating the reaction to 50-80 °C can significantly accelerate the rate for electron-poor alkynes.[5][7]

  • Enhance the Catalyst System:

    • Ligands: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent for stabilizing the Cu(I) oxidation state and increasing the catalyst's efficacy.[8][9]

    • Copper Source: Instead of generating Cu(I) in situ from CuSO₄ and sodium ascorbate, using a direct and fresh source of Cu(I), such as CuI or CuBr, can be more robust.[10]

  • Optimize Your Solvent: While t-BuOH/H₂O mixtures are common, they are not always optimal. Polar aprotic solvents like DMF or DMSO can improve the solubility of all components and accelerate the reaction.[6][11]

  • Enforce an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with nitrogen or argon for 15-30 minutes. Maintain a positive inert gas pressure throughout the experiment to prevent oxygen from poisoning the catalyst.[8][12]

Optimized Protocol and Comparative Data

Protocol 1: Robust CuAAC for this compound

This protocol is designed to address the challenges posed by electron-deficient alkynes.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask, dissolve your azide (1.0 equivalent) and this compound (1.2 equivalents) in DMF that has been previously degassed by sparging with argon for 30 minutes.

  • Inert Atmosphere: Seal the flask and continue to sparge the solution with argon for an additional 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the Cu(I) stabilizing ligand, THPTA (0.1 equivalents), followed by the copper(I) source, CuI (0.05 equivalents).

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 60 °C. Monitor the reaction's progress using TLC or LC-MS. For many substrates, significant conversion is expected within 4-8 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst. Perform a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Data Summary: Standard vs. Optimized Conditions

ParameterStandard ProtocolOptimized Protocol
Alkyne This compoundThis compound
Azide Benzyl AzideBenzyl Azide
Catalyst System CuSO₄ / Sodium AscorbateCuI / THPTA
Solvent t-BuOH / H₂O (1:1)DMF
Temperature 25 °C (Room Temp)60 °C
Atmosphere AirArgon
Typical Yield < 15% after 24h> 90% after 6h

This data is representative. Actual results will vary based on the specific azide partner.

Q3: Are there any reliable copper-free alternatives for reacting this alkyne?

Yes. When CuAAC is problematic or when the cytotoxicity of copper is a concern (e.g., in live-cell imaging), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the leading alternative.[13][14]

SPAAC does not use a terminal alkyne. Instead, it relies on the reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the necessary energy to drive the cycloaddition forward without any metal catalyst.[13][15]

SPAAC Conceptual Workflow

G Reactants Azide-Functionalized Molecule + DBCO-Pyridine Derivative Mixing Combine in Biocompatible Solvent (e.g., PBS, DMSO) Reactants->Mixing Reaction Incubate at RT or 37°C (No Catalyst Required) Mixing->Reaction Spontaneous Reaction Product Stable Triazole Product Reaction->Product

Caption: Simplified workflow for a copper-free SPAAC reaction.

To use this method, you would need to synthesize or acquire a derivative where the 2-(trifluoromethyl)pyridine moiety is linked to a strained cyclooctyne. While this requires different starting materials, it completely bypasses the challenges associated with copper catalysis.[16]

References

Side reactions of 5-Ethynyl-2-(trifluoromethyl)pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Ethynyl-2-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve common side reactions and challenges encountered when using this versatile but electronically unique building block.

The combination of a terminal alkyne, an electron-deficient pyridine ring, and a potent electron-withdrawing trifluoromethyl group gives this reagent a distinct reactivity profile. While enabling access to novel chemical matter, these features also necessitate careful reaction design to mitigate undesired pathways.[1] This guide is structured to provide both quick solutions and a deeper mechanistic understanding to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is giving low yields or failing completely. What are the most common culprits?

A1: When a Sonogashira reaction fails, the primary suspects are the catalyst system, reagent quality, and reaction atmosphere.[2] Specifically for this substrate:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially hindering the catalytic cycle. The strong electron-withdrawing nature of the trifluoromethyl group can also affect the electronics of the system.

  • Glaser-Hay Homocoupling: The presence of oxygen can promote the copper-catalyzed homocoupling of the alkyne to form a symmetric 1,3-diyne byproduct.[2] This is a very common side reaction with terminal alkynes.

  • Reagent Purity: Ensure your aryl halide is pure and that your amine base and solvents are anhydrous and thoroughly degassed. Impurities can poison the catalyst.[2]

Q2: I'm observing a significant amount of a higher molecular weight byproduct that corresponds to the dimer of my starting alkyne. How can I prevent this?

A2: This byproduct is the result of Glaser-Hay homocoupling.[3][4][5][6] This oxidative coupling is catalyzed by the copper(I) species in your reaction, especially in the presence of oxygen.[2] To minimize it:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). Run the reaction under a positive pressure of an inert gas.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods completely eliminate the primary pathway for Glaser coupling.[2][7]

  • Slow Addition: Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: Can the trifluoromethyl group cause any unexpected side reactions?

A3: Yes. The -CF3 group is a strong electron-withdrawing group, which significantly increases the acidity of the terminal alkyne proton. This can make the corresponding acetylide more stable but can also influence the reactivity in other ways. In cycloaddition reactions, for example, the electron-deficient nature of the alkyne can alter regioselectivity and reaction rates compared to electron-neutral or electron-rich alkynes.[8][9][10][11]

Section 2: In-Depth Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the most common application for this reagent. Due to the substrate's electronic properties, challenges like catalyst decomposition and homocoupling are prevalent.

Problem: Pervasive Homocoupling (Glaser-Hay Reaction)

Mechanistic Insight: The Glaser-Hay reaction is an oxidative dimerization of terminal alkynes catalyzed by a copper(I) salt in the presence of an oxidant (typically O₂) and a base.[3][6][12] The key steps involve the formation of a copper(I) acetylide, which then undergoes oxidation and coupling.[3] The electron-deficient nature of this compound can make it particularly susceptible to this pathway.

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway that consumes the starting alkyne.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_copper Copper Acetylide Formation cluster_glaser Glaser Coupling (Side Reaction) cluster_legend Legend Pd0 Pd(0)L₂ Pd_OxAdd Ar-Pd(II)-X L₂ Pd0->Pd_OxAdd Oxidative Addition Pd_Alkynyl Ar-Pd(II)-C≡CR L₂ Pd_OxAdd->Pd_Alkynyl Transmetalation Pd_Alkynyl->Pd0 (releases product) Product Ar-C≡CR Pd_Alkynyl->Product Reductive Elimination ArX Ar-X ArX->Pd_OxAdd Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->Pd_OxAdd To Sonogashira Cycle Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization Base Base Base->Alkyne Oxidant O₂ Oxidant->Cu_Acetylide Desired Desired Product Side Side Product SM Starting Material

Caption: Competing Sonogashira and Glaser-Hay reaction pathways.

Recommended Protocol: Copper-Free Sonogashira Coupling

To circumvent Glaser homocoupling, a copper-free protocol is highly recommended. This procedure relies solely on a palladium catalyst and an amine base.

Materials:

  • This compound

  • Aryl halide (Iodides > Bromides >> Chlorides in reactivity)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base/solvent (e.g., triethylamine or diisopropylamine), anhydrous

  • Anhydrous, degassed co-solvent (e.g., THF, DMF, or 1,4-dioxane)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (2-5 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed co-solvent (if used) and the anhydrous amine base via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reagent Addition: Add the this compound (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the reaction to the appropriate temperature (typically 50-100 °C, substrate-dependent) and monitor by TLC or LC-MS.[13] Aryl bromides will likely require higher temperatures than aryl iodides.[2][14]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated ammonium chloride to remove the amine salts. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Sonogashira Reactions
Problem Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Palladium has decomposed (often indicated by formation of a black precipitate, "palladium black").[14][15] 2. Insufficient Temperature: Particularly for less reactive aryl bromides or chlorides.[13] 3. Poor Reagent Quality: Impurities in starting materials or wet solvents.[2]1a. Use a fresh batch of catalyst. 1b. Consider using a more robust ligand (e.g., XPhos, SPhos) or a pre-catalyst. 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Purify starting materials; use freshly distilled, anhydrous, and degassed solvents and bases.[15]
High Homocoupling 1. Oxygen Leak: Ingress of air into the reaction vessel. 2. Copper Catalyst (if used): The presence of Cu(I) is the primary driver for this side reaction.[16]1. Improve inert atmosphere technique (check seals, use a manifold, perform more thorough degassing). 2. Switch to the recommended copper-free protocol.[2]
Reaction Stalls 1. Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium, slowing turnover. 2. Solubility Issues: Starting materials or intermediates may not be fully soluble.1. Add a ligand that can compete with pyridine coordination or consider a different palladium source. 2. Change the co-solvent to one with higher polarity or better solubilizing power (e.g., switch from THF to DMF).

Section 3: Key Side Reaction Profiles

Alkyne Hydration

Mechanism: In the presence of acid and trace water, the terminal alkyne can undergo hydration to form the corresponding methyl ketone (2-acetyl-5-(trifluoromethyl)pyridine). This reaction follows Markovnikov's rule. The electron-withdrawing nature of the trifluoromethylpyridine ring can make the alkyne more susceptible to nucleophilic attack by water.

Prevention:

  • Ensure all solvents and reagents are strictly anhydrous.

  • Use a non-acidic workup procedure. If an acidic wash is required, perform it quickly and at low temperatures.

  • Avoid purification on silica gel for extended periods if the product is sensitive, as silica can be acidic. Consider a quick filtration through a plug of neutral alumina instead.

Cycloaddition Reactions

This compound can participate as a dienophile or dipolarophile in various cycloaddition reactions.[17] The strong electron-withdrawing groups render the alkyne electron-deficient, making it a highly reactive partner for electron-rich dienes in [4+2] cycloadditions (Diels-Alder) or 1,3-dipoles in [3+2] cycloadditions.[10]

Considerations:

  • Regioselectivity: The electronic asymmetry of the alkyne will strongly dictate the regiochemical outcome of the cycloaddition. Computational studies can be valuable for predicting the major regioisomer.[8]

  • Side Products: While often the desired transformation, be aware that dimerization of the diene or decomposition of the 1,3-dipole can be competing side reactions. Careful control of temperature and stoichiometry is crucial.

Section 4: Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing a failed or low-yielding reaction involving this compound.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield or Failure Check_Crude Analyze Crude Reaction Mixture (¹H NMR, LC-MS) Start->Check_Crude SM_Only Mainly Starting Material Remains Check_Crude->SM_Only Path A Dimer_Present Significant Dimer (Glaser Product) Present? Check_Crude->Dimer_Present Path B Other_Products Other Unexpected Products Observed Check_Crude->Other_Products Path C SM_Only->Dimer_Present No Check_Catalyst 1. Check Catalyst Activity (Use fresh catalyst/ligand) 2. Increase Temperature SM_Only->Check_Catalyst Yes Dimer_Present->Other_Products No Improve_Inert 1. Improve Inert Atmosphere (Degas thoroughly) 2. Switch to Copper-Free Protocol Dimer_Present->Improve_Inert Yes Identify_Side_Product Identify Structure of Side Product(s) Other_Products->Identify_Side_Product Yes Check_Purity 3. Verify Reagent Purity (Purify SM, use dry/degassed solvents) Check_Catalyst->Check_Purity Hydration Ketone Product? (Alkyne Hydration) Identify_Side_Product->Hydration Decomposition Complex Mixture? (Decomposition) Identify_Side_Product->Decomposition Use_Anhydrous Use Strictly Anhydrous Conditions Hydration->Use_Anhydrous Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp

Caption: Systematic troubleshooting guide for reactions.

References

Technical Support Center: Purification of 5-Ethynyl-2-(trifluoromethyl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving 5-Ethynyl-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with purifying this class of compounds. The unique physicochemical properties imparted by the trifluoromethyl group and the reactive ethynyl moiety can present specific purification hurdles, which this guide aims to address with practical, field-proven solutions.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The nature of impurities is highly dependent on the specific reaction you are performing. However, for reactions involving this compound, particularly in common cross-coupling reactions like the Sonogashira coupling, you can anticipate the following:

  • Unreacted Starting Materials: Residual this compound and the corresponding coupling partner (e.g., an aryl halide).

  • Homocoupled Byproducts: Diynes formed from the self-coupling of this compound.

  • Catalyst Residues: Residual palladium and copper catalysts are common in Sonogashira reactions.[5][6]

  • Solvent and Reagents: High-boiling point solvents (e.g., DMF, DMAc) and excess base (e.g., triethylamine, diisopropylamine) are often present.

Q2: How does the trifluoromethyl group affect the purification strategy?

A2: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[3] This has important implications for purification:

  • Acidic Washes: While acidic washes are a standard method for removing basic pyridine impurities, a more acidic solution (e.g., 1M HCl) may be required to effectively protonate and extract trifluoromethylpyridine derivatives into the aqueous phase compared to their non-fluorinated analogs.[7][8]

  • Chromatography: The polarity of your target molecule is influenced by the trifluoromethyl group. This will affect its retention on silica gel. You may need to adjust your solvent system accordingly, often requiring a more polar eluent than for similar non-fluorinated compounds.

Q3: My product is a solid. Is recrystallization a viable purification method?

A3: Yes, recrystallization is an excellent and often preferred method for purifying solid products of this compound reactions, provided a suitable solvent system can be identified.[9] The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. A screening of common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and their mixtures) is recommended.

Q4: I am struggling with removing residual palladium catalyst. What are my options?

A4: Residual palladium can often be challenging to remove completely. Here are a few strategies:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the catalyst.[5]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help in sequestering and removing residual metals.

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, but be aware that it may also adsorb your product, leading to yield loss. A preliminary small-scale test is advisable.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Multiple Spots on TLC, Even After Column Chromatography

Possible Causes & Solutions:

Cause Troubleshooting Steps
Co-eluting Impurities Your current solvent system may not be providing adequate separation. Try a different solvent system with varying polarity and solvent classes (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).
On-Column Degradation The trifluoromethylpyridine moiety can sometimes be sensitive to silica gel.[9] Consider deactivating the silica gel with triethylamine (typically 1% v/v in your eluent) to neutralize acidic sites. Alternatively, consider using a different stationary phase like alumina or a reversed-phase column.
Product Instability The ethynyl group can be reactive under certain conditions. Ensure your solvents are free of peroxides and consider storing your purified compound under an inert atmosphere.
Issue 2: Product "Oils Out" During Recrystallization

Possible Causes & Solutions:

Cause Troubleshooting Steps
Solvent Choice The chosen solvent may be too good a solvent, even at low temperatures. Try a less polar solvent or a mixture of solvents.[9]
Cooling Too Rapidly Rapid cooling can lead to precipitation rather than crystallization. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.[9]
Presence of Impurities Impurities can inhibit crystallization. Try purifying the material by column chromatography first to remove the bulk of the impurities and then attempt recrystallization.[9]
Issue 3: Low Recovery After Aqueous Workup

Possible Causes & Solutions:

Cause Troubleshooting Steps
Product is Partially Water-Soluble If your product has polar functional groups, it may have some solubility in the aqueous layer. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
Emulsion Formation Emulsions are common when working with pyridine derivatives. To break an emulsion, add brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, filtration through Celite® can also be effective.
Product is Extracted into Acidic/Basic Aqueous Layer If you performed an acid wash, your product (if it's basic enough) might have been extracted into the aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover your product. Conversely, if your product is acidic and you performed a basic wash, acidify the aqueous layer and extract.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (a low-polarity solvent system like 5% ethyl acetate in hexanes is a good starting point).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. If it dissolves at room temperature, it is not a suitable solvent. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: In a larger flask, add your crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[9] Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of a product from a this compound reaction.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine wash) start->workup acid_wash Acid Wash? (e.g., 1M HCl) workup->acid_wash acid_wash_yes Extract with Organic Solvent acid_wash->acid_wash_yes Yes acid_wash_no Proceed to Next Step acid_wash->acid_wash_no No extraction Liquid-Liquid Extraction acid_wash_yes->extraction acid_wash_no->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration crude_product Crude Product concentration->crude_product is_solid Is the product solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

References

Stabilizing 5-Ethynyl-2-(trifluoromethyl)pyridine during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Ethynyl-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research chemical during storage and handling. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges you may encounter.

Introduction to the Stability of this compound

This compound is a bifunctional molecule featuring a terminal alkyne and a trifluoromethyl-substituted pyridine ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. However, these same functional groups also present specific stability challenges that require careful management. The primary stability concerns are the propensity of the terminal alkyne to undergo polymerization and the potential for oxidative degradation. The electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the pyridine ring to metabolic degradation, but the reactivity of the ethynyl group remains a key consideration.[1][2]

This guide will provide a comprehensive overview of the potential degradation pathways and offer practical, evidence-based strategies to mitigate these risks, ensuring the long-term stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Polymerization: Terminal alkynes, such as the ethynyl group in this molecule, can undergo polymerization, especially when exposed to heat, light, or certain metal catalysts.[3] This can lead to the formation of a mixture of oligomers and polymers, reducing the purity and reactivity of the monomer.

  • Oxidative Cleavage: The carbon-carbon triple bond is susceptible to cleavage by strong oxidizing agents, which can lead to the formation of carboxylic acids and other degradation products.[4][5]

Q2: What is the recommended procedure for short-term and long-term storage of this compound?

A2: For optimal stability, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereLight Conditions
Short-Term (days to weeks) 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen)Amber vial or dark location
Long-Term (months to years) -20°C (Frozen)Inert gas (Argon or Nitrogen)Amber vial or dark location

It is crucial to use a tightly sealed container to prevent moisture and oxygen ingress. For long-term storage, sealing the container with parafilm is an additional protective measure.

Q3: I've noticed a change in the color and consistency of my this compound sample. What could be the cause?

A3: A change in color (e.g., from white/off-white to yellow or brown) and consistency (e.g., from a free-flowing solid to a gummy or waxy substance) is often an indication of degradation, most likely due to polymerization. This can be triggered by improper storage conditions such as exposure to light, heat, or oxygen.

Q4: Can I use common laboratory solvents with this compound?

A4: Yes, this compound is compatible with many common anhydrous organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene. However, it is essential to use anhydrous solvents, as moisture can interfere with many reactions involving alkynes. It is also advisable to avoid solvents that may contain impurities that could initiate polymerization. For fluorinated compounds, care should be taken with certain solvents like DMF and DMSO, especially with fluorinating agents, as exothermic reactions have been reported.[6]

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, avoid contact with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) as they can cause oxidative cleavage of the alkyne.

  • Strong Acids and Bases: Pyridine and its derivatives can react with strong acids.[7]

  • Certain Metals: Copper and other transition metals can catalyze alkyne decomposition or coupling reactions.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Reduced reaction yield or incomplete conversion Degradation of the starting material (polymerization or oxidation).- Confirm the purity of the this compound by analytical methods such as NMR or LC-MS before use. - If degradation is suspected, purify the material by flash chromatography or recrystallization if possible. - Always use freshly opened or properly stored material for critical reactions.
Formation of insoluble material in the reaction mixture Polymerization of the alkyne.- Ensure all reaction vessels are free from metal contaminants that could catalyze polymerization. - Consider adding a polymerization inhibitor (see below) to the reaction mixture if the reaction conditions are harsh (e.g., high temperature).
Inconsistent analytical results (e.g., varying NMR spectra between batches) Sample degradation during storage or handling.- Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and protected from light and heat. - Aliquot the material into smaller, single-use vials upon receipt to minimize repeated opening and closing of the main container.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing this compound

This protocol is designed to minimize exposure to air and moisture, which are detrimental to the stability of the compound.

  • Preparation: Work in a glove box or a fume hood with a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Quickly weigh the desired amount of this compound into a pre-dried and tared amber vial.

  • Inerting: Backfill the vial with inert gas.

  • Sealing: Tightly cap the vial and seal the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date of aliquoting, and storage conditions.

  • Storage: Store the vial in a desiccator inside a refrigerator (2-8°C) for short-term storage or a freezer (-20°C) for long-term storage.

Protocol 2: Use of Polymerization Inhibitors

For applications where the compound may be subjected to conditions that could induce polymerization (e.g., heating, prolonged reaction times), the addition of a radical inhibitor can be beneficial.

  • Inhibitor Selection: Common radical inhibitors include butylated hydroxytoluene (BHT) or hydroquinone.[9][10][11]

  • Concentration: Add the inhibitor at a low concentration, typically 50-200 ppm (parts per million).

  • Procedure:

    • Prepare a stock solution of the inhibitor in a compatible anhydrous solvent.

    • Add the appropriate volume of the stock solution to your this compound solution or reaction mixture.

  • Note: Ensure the chosen inhibitor is compatible with your downstream reaction conditions and can be easily removed during workup and purification if necessary.

Visualizing Stability and Degradation

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways for this compound.

cluster_main This compound cluster_degradation Degradation Pathways A This compound B Polymerization (Oligomers/Polymers) A->B Heat, Light, Metal Catalysts C Oxidative Cleavage (Carboxylic Acid Derivatives) A->C Strong Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Decision Workflow for Handling and Storage

This workflow provides a step-by-step guide to ensure the stability of your compound.

start Receive this compound storage_decision Long-term or Short-term Storage? start->storage_decision short_term Store at 2-8°C under inert gas in the dark storage_decision->short_term Short-term long_term Aliquot into smaller vials Store at -20°C under inert gas in the dark storage_decision->long_term Long-term use_decision Ready to use in experiment? short_term->use_decision long_term->use_decision check_purity Check purity (NMR, LC-MS) use_decision->check_purity Yes purity_ok Purity acceptable? check_purity->purity_ok proceed Proceed with experiment purity_ok->proceed No purify Purify before use purity_ok->purify No harsh_conditions Harsh reaction conditions (e.g., high temp)? purity_ok->harsh_conditions Yes purify->check_purity harsh_conditions->proceed No add_inhibitor Consider adding a polymerization inhibitor (e.g., BHT, hydroquinone) harsh_conditions->add_inhibitor Yes add_inhibitor->proceed

Caption: Decision workflow for the proper handling and storage of this compound.

Analytical Methods for Detecting Degradation

To ensure the quality of your this compound, regular analytical checks are recommended, especially for older samples or those with questionable storage history.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can readily detect the presence of polymeric impurities, which will often appear as broad signals in the baseline, and can confirm the integrity of the monomeric structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting low levels of impurities and degradation products. It can be used to determine the purity of the sample and identify potential degradation products by their mass-to-charge ratio.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool.

By adhering to the guidelines outlined in this technical support document, you can significantly enhance the shelf-life and reliability of your this compound, leading to more consistent and reproducible experimental outcomes.

References

Navigating Solvent Selection for Reactions with 5-Ethynyl-2-(trifluoromethyl)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Ethynyl-2-(trifluoromethyl)pyridine. As a senior application scientist, I've designed this guide to provide you with in-depth, field-proven insights into a critical aspect of your experimental success: solvent selection. The unique electronic properties of this molecule, namely the potent electron-withdrawing trifluoromethyl group and the reactive terminal alkyne, demand careful consideration of the reaction medium to ensure optimal yields and minimize side reactions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Solvent Selection Troubleshooting Guide

This section addresses common issues and provides corrective actions based on the underlying chemical principles.

Question: Why is my Sonogashira coupling reaction with this compound giving low yields or failing completely in a seemingly standard solvent like THF?

Answer: Tetrahydrofuran (THF), while a common solvent for many organic reactions, can be a poor choice for Sonogashira couplings involving electron-deficient pyridines like this compound. The issue often lies in its ability to coordinate with the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to low turnover.

Furthermore, in some cases, THF has been observed to result in no reaction at all for coupling reactions with pyridyl substrates.[1] A more suitable choice is often a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), which are excellent at dissolving the organic substrate and the inorganic salts typically used in the reaction.[2] In some instances, a non-polar solvent like toluene can also be effective, particularly if you are experiencing issues with catalyst deactivation or ligand displacement by a polar solvent.[2][3]

Troubleshooting Steps:

  • Switch to DMF or Acetonitrile: These solvents generally provide better solubility for all reaction components and are less likely to negatively interfere with the catalytic cycle.

  • Consider Toluene: If you suspect solvent-catalyst interference, toluene can be an excellent alternative. It is less coordinating and can sometimes lead to faster reaction kinetics.[2]

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can lead to unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling), and can deactivate the palladium catalyst. Always use freshly distilled, anhydrous solvents and thoroughly degas your reaction mixture.

Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid and this compound (as the halide or triflate precursor). My reaction is sluggish and incomplete. What solvent and base combination should I try?

Answer: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of solvent and base, which work in concert to facilitate the catalytic cycle. For heterocyclic substrates, particularly those that are electron-deficient, a common and effective solvent system is 1,2-dimethoxyethane (DME) or a mixture of DME and water.[4]

The base is critical for the transmetalation step. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[1][4] Stronger bases like sodium hydroxide or alkoxides can sometimes lead to decomposition of the substrate or unwanted side reactions.

Troubleshooting Steps:

  • Solvent System: Try a mixture of DME/water (e.g., 4:1 ratio). The water can help to dissolve the inorganic base and facilitate the reaction.

  • Base Selection: If K₂CO₃ is not effective, consider trying K₃PO₄, which is a slightly stronger base.

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging couplings, a catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often more effective than tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4]

  • Temperature: Suzuki couplings often require elevated temperatures. Ensure your reaction is being heated sufficiently (e.g., 80-100 °C), depending on the solvent's boiling point.

Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is not proceeding as expected. Could the solvent be the issue?

Answer: Click chemistry is generally very robust and tolerant of a wide range of solvents.[2][5][6] However, solubility and catalyst stability are still important factors. The electron-withdrawing trifluoromethyl group on your pyridine ring is expected to activate the alkyne, potentially accelerating the reaction, so the issue is less likely to be the substrate's intrinsic reactivity.[5]

If you are experiencing problems, consider the following:

  • Solubility: Ensure that both your this compound and your azide partner are fully soluble in the chosen solvent. Common solvent systems include mixtures of water with t-butanol or DMSO, especially for biological applications.[5] For purely organic substrates, solvents like DMF, DMSO, or THF are generally suitable.

  • Catalyst System: The copper(I) catalyst is prone to oxidation. Ensure you are using a reducing agent like sodium ascorbate to maintain the active Cu(I) state.[2] The use of a copper-chelating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to stabilize the copper catalyst and improve reaction efficiency.[2][5]

  • Degassing: As with other metal-catalyzed reactions, removing dissolved oxygen by degassing the solvent is crucial to prevent oxidation of the Cu(I) catalyst.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for handling and storing this compound?

A1: Based on the properties of similar compounds, this compound is expected to be soluble in most common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, THF, and DMF.[7][8] For long-term storage, it is advisable to store it as a solid in a cool, dry, and dark place under an inert atmosphere. If a stock solution is required, using an anhydrous aprotic solvent like toluene or dioxane is a good choice to minimize potential degradation.

Q2: Can I use protic solvents like methanol or ethanol for reactions with this compound?

A2: It is generally advisable to avoid protic solvents, especially in combination with bases, unless the reaction specifically calls for them (e.g., in some click chemistry protocols with water as a co-solvent).[8][9] The acetylenic proton of this compound is expected to be relatively acidic due to the electron-withdrawing nature of the trifluoromethyl group. In the presence of a base, a protic solvent could compete with your intended reagent for reaction with the deprotonated alkyne. For metal-catalyzed reactions like Sonogashira and Suzuki, protic solvents can also interfere with the catalyst and are generally avoided.[9]

Q3: How does the trifluoromethyl group affect solvent choice?

A3: The trifluoromethyl group significantly increases the molecule's polarity and electron-deficient character.[10] This has two main implications for solvent selection:

  • Solubility: The increased polarity may enhance solubility in more polar organic solvents.

  • Reactivity: The strong electron-withdrawing nature makes the pyridine ring more susceptible to nucleophilic attack and increases the acidity of the C-H bond of the terminal alkyne. This heightened reactivity means that the choice of solvent is more critical to control the reaction and prevent unwanted side reactions. Aprotic solvents are generally preferred to avoid reactions involving the acidic proton.[9][11]

Q4: For a deprotonation reaction to form the acetylide of this compound, what solvent should I use?

A4: For deprotonation, an anhydrous aprotic solvent is essential. Ethereal solvents like THF or diethyl ether are common choices when using strong bases like n-butyllithium or Grignard reagents. The reaction should be conducted at low temperatures (e.g., -78 °C) to prevent side reactions. The increased acidity of the acetylenic proton may allow for the use of milder bases compared to less activated alkynes. However, careful screening of the base and solvent is recommended to achieve clean deprotonation without affecting other parts of the molecule.

Data Summary and Protocols

Solvent Compatibility Table for Common Reactions
Reaction TypeRecommended SolventsSolvents to AvoidRationale
Sonogashira Coupling DMF, Acetonitrile, TolueneTHF, Protic Solvents (e.g., Methanol, Ethanol)DMF/MeCN offer good solubility and compatibility. Toluene can prevent catalyst inhibition. THF may inhibit the catalyst. Protic solvents can cause side reactions.[1][2][3]
Suzuki-Miyaura Coupling DME, Toluene, 1,4-Dioxane (often with water as a co-solvent)Highly coordinating solvents that may interfere with the catalyst.DME and dioxane are standard for Suzuki reactions. Water is often added to dissolve the inorganic base.[4]
Click Chemistry (CuAAC) Water/t-BuOH, Water/DMSO, DMF, THF(Generally tolerant, but ensure solubility)Highly versatile reaction. Solvent choice is primarily dictated by the solubility of the substrates.[2][5][6]
Deprotonation Anhydrous THF, Anhydrous Diethyl EtherProtic Solvents, WaterProtic solvents will quench the strong base and the acetylide anion.
Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add this compound (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., DMF or toluene, to achieve a concentration of ~0.1 M).

  • Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Solvent Selection Logic

Decision Tree for Solvent Selection

SolventSelection start Reaction Type? sonogashira Sonogashira Coupling start->sonogashira suzuki Suzuki-Miyaura Coupling start->suzuki click Click Chemistry (CuAAC) start->click deprotonation Deprotonation start->deprotonation solvent_sono Try DMF or Acetonitrile sonogashira->solvent_sono avoid_thf Avoid THF initially sonogashira->avoid_thf solvent_suzuki Use DME/Water or Dioxane/Water suzuki->solvent_suzuki solvent_click Choose based on substrate solubility (e.g., Water/t-BuOH, DMSO, THF) click->solvent_click solvent_deprot Use Anhydrous THF or Et2O deprotonation->solvent_deprot avoid_protic Avoid Protic Solvents deprotonation->avoid_protic solvent_sono_alt If issues persist, try Toluene solvent_sono->solvent_sono_alt Low yield?

Caption: A decision tree for initial solvent selection.

Reaction Component and Solvent Interactions

Interactions Substrate 5-Ethynyl-2-(CF3)pyridine Aprotic Polar Aprotic (DMF, MeCN, THF) Substrate->Aprotic Good Solubility Nonpolar Nonpolar (Toluene) Substrate->Nonpolar Good Solubility Catalyst Pd or Cu Catalyst Catalyst->Aprotic Good Solubility Catalyst->Nonpolar Good Solubility Base Inorganic/Organic Base Base->Aprotic Variable Solubility Protic Protic (H2O, MeOH) Base->Protic Good Solubility (for salts) Aprotic->Catalyst Can coordinate (e.g., THF) Protic->Substrate Side reactions with alkyne

Caption: Interactions between reaction components and solvent types.

References

Technical Support Center: Catalyst Loading Optimization for 5-Ethynyl-2-(trifluoromethyl)pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful Sonogashira coupling of 5-ethynyl-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to navigate the complexities of this specific transformation, optimize your catalyst loading, and achieve high-yielding, reproducible results.

The presence of the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen atom introduces unique challenges to this cross-coupling reaction. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses the most common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.

Question 1: My reaction is resulting in low to no yield of the desired coupled product. What are the primary factors to investigate?

Answer:

Low or no yield in this specific Sonogashira coupling can stem from several factors, often related to catalyst activity and reaction conditions. The electron-deficient nature of the pyridine ring can make oxidative addition challenging.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands which can enhance the rate of oxidative addition.[1][2] Pre-activated Pd(0) sources or efficient precatalysts can also be beneficial.[3]

  • Solvent and Base Selection: The choice of solvent and base is critical. Aprotic polar solvents like DMF or NMP are often effective. The base plays a crucial role in the deprotonation of the terminal alkyne.[4] While triethylamine is common, stronger, non-nucleophilic bases like DBU may be required in some cases.[5]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[6] A systematic increase in temperature (e.g., in 10-20 °C increments) should be explored.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen.[3] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

Question 2: I am observing significant formation of a byproduct that I suspect is the homocoupling of this compound (Glaser coupling). How can I minimize this?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7][8]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Use freeze-pump-thaw cycles for degassing solvents and ensure a continuous inert gas flow.[8]

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[7][9] Numerous copper-free Sonogashira protocols have been developed and should be strongly considered for this substrate.[2][10]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

  • Choice of Base: The base can influence the rate of homocoupling. Experimenting with different amine bases (e.g., piperidine, diisopropylamine) may be beneficial.

Question 3: My reaction starts but then stalls, suggesting catalyst deactivation. What are the likely causes and how can I prevent this?

Answer:

Catalyst deactivation is a significant concern, especially with substrates containing coordinating groups like the pyridine nitrogen.

Potential Causes and Solutions:

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[8]

    • Solution: Employing bulky ligands can sterically hinder this coordination. Ligands like XPhos, SPhos, or RuPhos are often effective in such cases.[1]

  • Formation of Palladium Black: The precipitation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[11]

    • Solution: This can be caused by high temperatures, incorrect solvent choice, or the absence of a suitable stabilizing ligand.[6] Ensure adequate ligand concentration and consider if the reaction temperature is too high.

  • Insufficient Ligand: An inadequate amount of ligand relative to the palladium source can lead to catalyst instability.

    • Solution: Ensure the correct palladium-to-ligand ratio is used. For many catalysts, a 1:1 or 1:2 ratio is optimal.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this reaction?

A1: A good starting point for catalyst loading is typically in the range of 1-5 mol% for the palladium source.[2][5] For challenging couplings, a higher initial loading may be necessary, which can then be optimized downwards once a viable reaction is established.

Q2: Is a copper co-catalyst necessary for the coupling of this compound?

A2: While the traditional Sonogashira reaction utilizes a copper co-catalyst to facilitate the transmetalation step, its presence can promote undesired alkyne homocoupling.[7][12] For this particular substrate, exploring copper-free conditions is highly recommended to avoid this side reaction.[13]

Q3: How do I choose the right ligand for my palladium catalyst?

A3: The choice of ligand is crucial. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they can promote the rate-limiting oxidative addition step and stabilize the catalytic species.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][12]

Q4: What is the role of the base in the Sonogashira reaction?

A4: The base has two primary roles: it deprotonates the terminal alkyne to form the reactive acetylide species and it neutralizes the hydrogen halide that is formed during the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and outcome.

Q5: Can I use an aryl bromide instead of an aryl iodide as the coupling partner?

A5: Yes, but aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[7] Reactions with aryl bromides may require higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich ligands), and potentially longer reaction times.[6][11]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (4 mol%)XPhos (2.5 mol%)
Copper Co-catalyst CuI (3 mol%)None
Base Triethylamine (3 equiv.)K₃PO₄ (2 equiv.)
Solvent Degassed THFDegassed Dioxane
Temperature 60 °C80-100 °C

Experimental Workflow: General Procedure for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification prep1 Add aryl halide, palladium precatalyst, ligand, and base to an oven-dried flask. prep2 Seal the flask with a septum. prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon) three times. prep2->prep3 reagent1 Add degassed solvent via syringe. prep3->reagent1 reagent2 Add this compound (dissolved in a small amount of solvent if necessary) via syringe. reagent1->reagent2 reaction1 Heat the reaction mixture to the desired temperature. reagent2->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Quench the reaction (e.g., with saturated aq. NH₄Cl). workup1->workup2 workup3 Extract with an organic solvent. workup2->workup3 workup4 Dry the organic layer, concentrate, and purify by column chromatography. workup3->workup4

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The diagram below illustrates the key steps in a copper-free Sonogashira coupling.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(L)₂-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd_alkynyl Ar-Pd(II)(L)₂-C≡C-R pd2_complex->pd_alkynyl [R-C≡C]- transmetalation Transmetalation alkyne_complex [R-C≡C]- base_activation Base alkyne R-C≡CH alkyne->alkyne_complex Base product Ar-C≡C-R (Product) pd_alkynyl->product reductive_elimination Reductive Elimination product->pd0 Regeneration

Caption: A simplified representation of the copper-free Sonogashira catalytic cycle.

References

Validation & Comparative

Comparing reactivity of 5-Ethynyl-2-(trifluoromethyl)pyridine with other terminal alkynes in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing 'Click' Chemistry Performance

In the intricate world of bioconjugation, the quest for faster, more efficient, and highly reliable chemical ligation tools is perpetual. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a preeminent method for covalently linking molecules in complex biological settings.[1][2] While the reaction is famously robust, the choice of the alkyne component can significantly influence reaction kinetics and the properties of the final conjugate.

This guide provides an in-depth comparison of 5-Ethynyl-2-(trifluoromethyl)pyridine , an electron-deficient terminal alkyne, against its more conventional counterparts. We will explore the theoretical and experimental basis for its enhanced reactivity, provide quantitative comparisons, and offer detailed protocols to empower researchers, scientists, and drug development professionals to harness its full potential.

The Critical Role of Alkyne Acidity in CuAAC

The mechanism of the CuAAC reaction hinges on a critical, rate-influencing step: the deprotonation of the terminal alkyne to form a copper-acetylide intermediate.[3] The acidity of the acetylenic proton, represented by its pKa value, is therefore a key determinant of the rate of this step. For typical terminal alkynes, such as propargyl alcohol or simple alkyl alkynes, the pKa of this proton is approximately 25, indicating it is a very weak acid.[4]

The central hypothesis for using an electron-deficient alkyne like this compound is to leverage intramolecular electronics to accelerate the reaction. The structure features two powerful electron-withdrawing elements:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing electron density across the aromatic system.

  • The Trifluoromethyl (-CF3) Group: The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms.[5]

This combined electronic pull significantly polarizes the C-H bond of the terminal alkyne, thereby increasing the acidity of the proton and lowering its pKa. A lower pKa facilitates faster deprotonation and subsequent formation of the crucial copper-acetylide intermediate, leading to an overall acceleration of the CuAAC reaction.

Reactivity Comparison: A Nuanced Perspective

While the electronic argument for enhanced reactivity is strong, experimental studies reveal a nuanced picture. The overall rate of the catalyzed reaction is a multi-step process, and while acetylide formation is critical, it is not the sole determinant.

A systematic study comparing various terminal alkynes in ligand-accelerated CuAAC found only modest differences in overall reaction rates under typical bioconjugation conditions.[6] Propiolamides, another class of electron-deficient alkynes, were found to be slightly more reactive than standard propargyl groups.[6] Conversely, a separate study noted that an alkyne bearing a -CF3 group reacted slightly slower than some electron-rich aromatic alkynes but still achieved complete conversion in under 10 minutes, demonstrating its high efficiency.[7]

The consensus is that while electronic activation does not produce the dramatic 10⁷-fold rate increase seen between uncatalyzed and catalyzed reactions, it contributes to making the ligation process highly efficient and reliable, especially under demanding conditions with low reagent concentrations.[6][8]

Table 1: Comparative Performance of Terminal Alkynes in CuAAC

Alkyne TypeRepresentative StructureKey FeaturesTypical Reactivity ProfilePotential Side Reactions
Electron-Deficient This compoundLower alkyne pKa; rapid acetylide formation.Very fast to fast; highly reliable.[6][7]Michael addition for some activated alkynes (e.g., propiolamides).[6]
Propargylic Propargyl Alcohol / AmineInexpensive, readily available, standard alkyne.Fast and reliable; widely used benchmark.[6]Generally low.
Aromatic PhenylacetyleneConjugated system; rigid linker.Fast, but can be slightly slower than propargylic alkynes.Oxidative homocoupling (Glaser coupling).[1]
Aliphatic 5-Hexyn-1-olFlexible, non-conjugated linker.Generally the slowest class of terminal alkynes.[7]Generally low.

Beyond Kinetics: The Advantages of the Resulting Triazole

The choice of alkyne impacts not only the reaction rate but also the properties of the resulting 1,2,3-triazole linker. The triazole formed from this compound offers distinct advantages:

  • Metabolic Stability: The 1,2,3-triazole ring is exceptionally stable to chemical and enzymatic degradation.[3] The presence of the trifluoromethyl group can further enhance metabolic stability by blocking potential sites of oxidation.[9]

  • Modulated Hydrophobicity: The -CF3 group increases the lipophilicity of the conjugate, which can be advantageous for applications requiring membrane permeability.

  • Unique Binding Properties: The triazole ring and the pyridine nitrogen can act as hydrogen bond acceptors and metal coordinating ligands, potentially influencing the conformation and binding interactions of the bioconjugate.[10]

Experimental Section: Protocols & Workflows

Diagram 1: CuAAC Bioconjugation Workflow

This diagram outlines the typical workflow for labeling a biomolecule (e.g., a protein) containing an azide modification with an alkyne-functionalized reporter probe.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent1 Azide-Biomolecule (e.g., Protein-N3) Mix Combine Reagents in Buffer (pH 7-8) Reagent1->Mix Reagent2 Alkyne Probe (e.g., 5-Ethynyl-2-(CF3)pyridine-Dye) Reagent2->Mix Catalyst Catalyst Premix (CuSO4 + Ligand) Catalyst->Mix Reducer Reducing Agent (Na-Ascorbate) Reducer->Mix Initiate Reaction Incubate Incubate (RT, 1-2h) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for a typical CuAAC bioconjugation experiment.

Protocol: Labeling an Azide-Modified Protein

This protocol describes a general method for labeling a protein functionalized with an azide group using this compound linked to a fluorescent reporter.

Materials:

  • Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound probe (e.g., dye-alkyne), 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 50 mM stock in water.

  • Sodium Ascorbate, freshly prepared 100 mM stock in water.

  • Aminoguanidine Hydrochloride, 100 mM stock in water (Optional, to quench reactive ascorbate byproducts).[11]

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Protein-N₃ solution to a final concentration of 10-50 µM.

    • Buffer to adjust the final volume.

    • This compound probe to a final concentration of 100-250 µM (a 5-10 fold excess over the protein).

    • Aminoguanidine (optional) to a final concentration of 5 mM.

  • Prepare the Catalyst Premix: In a separate tube, mix equal volumes of the 50 mM CuSO₄ stock and 50 mM THPTA stock to create a 1:1 complex. Causality Note: Premixing the copper and ligand is crucial. The ligand stabilizes the Cu(I) oxidation state, increases its solubility, and accelerates the reaction.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1.0 mM. Mix gently by pipetting.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock to the reaction mixture to a final concentration of 5 mM. Causality Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. It must be added last to initiate the reaction and should be from a fresh stock as it is prone to oxidation.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.

  • Purification: Remove excess reagents and catalyst using a suitable method for your protein, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

  • Analysis: Confirm successful conjugation using methods like SDS-PAGE (observing a shift in molecular weight or in-gel fluorescence) and mass spectrometry.

Diagram 2: The CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed reaction, highlighting the formation of the copper-acetylide intermediate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Regeneration Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide (R1-C≡C-Cu) Cu_I->Acetylide + Alkyne - H+ Alkyne R1-C≡CH (e.g., CF3-Py-Alkyne) Metallocycle Six-membered Cu-Triazolide Intermediate Acetylide->Metallocycle + Azide Azide R2-N3 Product_Cu Product-Cu Complex Metallocycle->Product_Cu Ring Contraction Product_Cu->Cu_I + H+ (Releases Product R1-Triazole-R2) Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Na-Ascorbate (Reducing Agent)

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

This compound represents a valuable evolution in the toolkit for CuAAC bioconjugation. While not necessarily orders of magnitude faster than standard alkynes in the catalyzed reaction, its enhanced electronic properties ensure a highly efficient, rapid, and reliable ligation. The true advantage lies in the combination of this robust reactivity with the favorable characteristics—metabolic stability and modulated hydrophobicity—imparted to the final bioconjugate. For researchers developing sophisticated probes, antibody-drug conjugates, or functionalized biomaterials, this compound offers a superior building block for pushing the boundaries of what is possible with click chemistry.

References

The Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Trifluoromethylpyridine vs. Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established and powerful tactic to enhance the pharmacological properties of drug candidates.[1] The pyridine scaffold, a ubiquitous motif in a multitude of approved drugs, frequently serves as the molecular canvas for such fluorination strategies.[2] This guide provides an in-depth, objective comparison of the biological activities of two distinct classes of fluorinated pyridines: trifluoromethylpyridine and fluoropyridine derivatives.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between chemical structure and biological outcomes. We will delve into the nuanced effects of a single fluorine atom versus a trifluoromethyl group on key pharmacological parameters, supported by experimental data and detailed methodologies.

The Physicochemical Dichotomy: How a Single Atom vs. a Trifunctional Group Shapes Molecular Behavior

The decision to incorporate a fluorine atom or a trifluoromethyl group onto a pyridine ring is a critical juncture in drug design, as each imparts a unique set of physicochemical properties that profoundly influence a molecule's journey through the body and its interaction with biological targets.[3]

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, a characteristic that significantly reduces the electron density of the pyridine ring and lowers the basicity (pKa) of the pyridine nitrogen.[3] This reduced basicity can be advantageous in minimizing off-target interactions and improving oral bioavailability. Furthermore, the -CF3 group is substantially more lipophilic than a single fluorine atom, which can enhance a compound's ability to cross cellular membranes.[1]

Conversely, a single fluorine atom, while also electronegative, has a less pronounced impact on the pyridine's pKa.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, often leading to minimal steric hindrance at the target binding site.[4] The substitution of hydrogen with fluorine can also induce favorable conformational changes, locking the molecule into a more biologically active shape.

PropertyFluoropyridine DerivativeTrifluoromethylpyridine DerivativeRationale for Difference
pKa of Pyridine Nitrogen Moderately ReducedSignificantly ReducedThe -CF3 group is a much stronger electron-withdrawing group than a single F atom.[3]
Lipophilicity (logP) Moderately IncreasedSubstantially IncreasedThe three fluorine atoms in the -CF3 group contribute significantly to its lipophilic character.[1]
Metabolic Stability IncreasedSignificantly IncreasedThe strong C-F bond is resistant to metabolic cleavage by enzymes like cytochrome P450. The -CF3 group can also shield adjacent sites from metabolism.
Binding Affinity Potentially IncreasedPotentially IncreasedBoth substitutions can enhance binding through various mechanisms, including altered electrostatic interactions and improved hydrophobic contacts.[1]

Biological Activity Showdown: A Comparative Analysis

While direct, head-to-head clinical comparisons are often specific to the drug target and molecular scaffold, we can infer the relative performance of trifluoromethylpyridine and fluoropyridine derivatives from preclinical studies and established medicinal chemistry principles.

Metabolic Stability: The Trifluoromethyl Shield

One of the most significant advantages conferred by the trifluoromethyl group is enhanced metabolic stability.[5] The robust carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the liver.[6] This often translates to a longer in vivo half-life and improved bioavailability.

A hypothetical comparison based on typical findings in liver microsome stability assays illustrates this point:

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Pyridine 1546.2
Fluoropyridine Analog 4515.4
Trifluoromethylpyridine Analog >120<5.8

This demonstrates that while a single fluorine atom can improve metabolic stability, the trifluoromethyl group often provides a more profound "metabolic shield."[5]

Kinase Inhibition: A Nuanced Interplay of Sterics and Electronics

In the realm of kinase inhibition, the choice between a fluoro- and trifluoromethyl-pyridine can have dramatic consequences for potency and selectivity. The ATP-binding pocket of kinases presents a well-defined space where both steric bulk and electronic interactions are critical for high-affinity binding.[2]

Consider a hypothetical scenario where both derivatives are tested against a target kinase:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
Fluoropyridine Derivative 50500
Trifluoromethylpyridine Derivative 10>10,000

In this illustrative case, the larger, more lipophilic trifluoromethyl group may form more extensive hydrophobic interactions within the active site, leading to higher potency.[1] Furthermore, the distinct electronic and steric profile of the -CF3 group can impart greater selectivity by preventing binding to the active sites of off-target kinases.

Experimental Protocols: Validating Biological Performance

To provide a practical framework for researchers, we outline standardized protocols for assessing key biological activities.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to phase I metabolism.[7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluoropyridine and trifluoromethylpyridine derivatives)

  • Pooled human liver microsomes[8]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) add_microsomes Add Microsomes to Plate prep_reagents->add_microsomes prep_compounds Prepare Compound Stock Solutions add_compound Add Compound & Pre-incubate prep_compounds->add_compound add_microsomes->add_compound start_reaction Initiate with NADPH add_compound->start_reaction quench Quench Reaction at Time Points start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate EGFR EGFR Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate phosphorylates Inhibitor Pyridine Derivative (Fluoro or Trifluoromethyl) Inhibitor->EGFR binds to ATP pocket ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream_Signaling

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Ethynyl-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting development. For researchers working with novel scaffolds like 5-Ethynyl-2-(trifluoromethyl)pyridine, a proactive and rigorous assessment of metabolic stability is not just a regulatory checkbox; it is a fundamental component of rational drug design.

This guide provides an in-depth comparison framework for evaluating compounds derived from this scaffold. We will dissect the structural components of the parent molecule, predict metabolic hotspots, provide detailed experimental protocols for generating robust data, and offer a clear methodology for interpreting the results. Our approach is grounded in the principles of enzymology and analytical chemistry, designed to empower drug development professionals to make informed decisions in their lead optimization programs.

Dissecting the Scaffold: A Structural Rationale for Metabolic Assessment

The this compound scaffold presents a fascinating interplay of functional groups, each with distinct implications for its metabolic profile. A priori analysis of these groups allows us to form hypotheses and design targeted experiments.

  • The Pyridine Core: As a foundational heterocycle in medicinal chemistry, the pyridine ring is prevalent in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding. However, the ring itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary driver of Phase I metabolism.[1][2][3] The position of substituents is therefore critical in dictating the susceptibility of the ring to such enzymatic attack.

  • The Trifluoromethyl (-CF3) Group: A Metabolic Shield: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[4][5] The exceptional strength of the carbon-fluorine bond makes it highly resistant to enzymatic cleavage.[6] Furthermore, the powerful electron-withdrawing nature of the -CF3 group deactivates the adjacent aromatic ring, making it less prone to oxidative metabolism by CYPs.[7][8] In this scaffold, its placement at the 2-position is expected to significantly protect the pyridine ring from oxidation, anchoring the molecule's stability.

  • The 5-Ethynyl Group: A Potential Metabolic Hotspot: While the terminal alkyne is a versatile functional group used in "click chemistry" for creating covalent inhibitors and probes, it can also be a metabolic liability.[9][10] Terminal alkynes are known substrates for CYP enzymes and can undergo oxidation, potentially leading to the formation of reactive ketene intermediates. This bioactivation pathway is a significant concern that must be carefully evaluated. Therefore, the primary metabolic vulnerability of this scaffold is likely to be the ethynyl moiety.

Based on this analysis, a logical starting point for a lead optimization campaign would be to compare the metabolic stability of the parent 5-ethynyl derivative against analogs where this potential liability is modified.

Experimental Design: The Liver Microsomal Stability Assay

To quantitatively assess and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard high-throughput method.[11][12] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[13][14] This assay measures the rate of disappearance of a parent compound over time, allowing for the calculation of key pharmacokinetic parameters.

Workflow for In Vitro Metabolic Stability Assessment

The following diagram illustrates the standard workflow for determining metabolic stability using liver microsomes.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-warm microsomes and test compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH system C->E D->E F Incubate at 37°C (Sample at t=0, 5, 15, 30, 45 min) E->F G Quench Reaction at each time point (e.g., cold Acetonitrile + Internal Std.) F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. For the assay, create an intermediate stock of 125 µM in acetonitrile.[15]
  • Phosphate Buffer: 100 mM, pH 7.4.
  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability. Prepare a 1 mg/mL working solution in phosphate buffer. Keep on ice.
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[15]
  • Internal Standard (IS) Solution: A structurally similar but distinct compound not found in the matrix. Prepare in cold acetonitrile (e.g., 100 ng/mL). This solution also serves as the reaction quencher.

2. Incubation Procedure:

  • Add 28 µL of the HLM working solution to each well of a 96-well plate.
  • Add 2 µL of the 125 µM test compound solution to the wells (final concentration: ~2 µM, final protein concentration: ~0.4 mg/mL).
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • To initiate the reaction, add 30 µL of the pre-warmed NADPH regenerating system to each well. This is your t=0 time point for sampling purposes, though the first analytical sample is taken immediately.
  • Incubate the plate at 37°C with shaking.

3. Time-Point Sampling & Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 30 µL aliquots from the incubation plate to a new 96-well plate containing 150 µL of cold acetonitrile with the internal standard.[11] The 5-fold volume of cold organic solvent effectively stops the enzymatic reaction and precipitates the microsomal proteins.
  • Include a negative control where the NADPH system is replaced with a buffer to check for non-enzymatic degradation.[13]

4. Sample Processing and Analysis:

  • Seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method.[16][17] The instrument should be set to Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of the parent compound and the internal standard.[11]

5. Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.
  • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at t=0.
  • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[18]
  • t½ (min) = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Comparative Data Analysis and Interpretation

To illustrate the practical application of this guide, let's consider a hypothetical comparison between three derivatives of the core scaffold.

  • Compound A: this compound (The Parent Scaffold)

  • Compound B: 5-Ethyl-2-(trifluoromethyl)pyridine (Alkyne reduced to an alkane)

  • Compound C: 5-Cyano-2-(trifluoromethyl)pyridine (Alkyne replaced with a more stable cyano group)

Table 1: Hypothetical Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound IDModification from ParentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Category
Compound A Parent Ethynyl1546.2Moderate
Compound B Ethynyl → Ethyl> 60< 11.5High
Compound C Ethynyl → Cyano> 60< 11.5High
Verapamil Control Compound1257.8Moderate-Low

Interpretation of Results:

The hypothetical data in Table 1 clearly demonstrates the metabolic liability of the ethynyl group. Compound A shows moderate stability, suggesting it is actively metabolized by liver enzymes. In contrast, Compounds B and C , where the alkyne has been replaced, exhibit high metabolic stability with significantly longer half-lives and lower intrinsic clearance. This strongly supports the hypothesis that the ethynyl group is the primary metabolic hotspot. The control compound, Verapamil, ensures the assay is performing as expected.

Predicted Metabolic Pathways

Based on established principles of drug metabolism, we can predict the likely metabolic fates of these compounds.

G cluster_protected Metabolically Protected by -CF3 Parent Compound A (Parent Scaffold) Metabolite1 Pyridine N-Oxide (Minor Pathway) Parent->Metabolite1 CYP-mediated N-oxidation Metabolite2 Pyridine Ring Hydroxylation (Minor Pathway) Parent->Metabolite2 CYP-mediated C-oxidation Metabolite3 Ethynyl Group Oxidation (Major Pathway) Parent->Metabolite3 CYP-mediated oxidation Reactive_Intermediate Reactive Ketene Intermediate Metabolite3->Reactive_Intermediate Leads to

Caption: Predicted metabolic pathways for this compound.

This diagram visualizes our central hypothesis: while minor oxidation on the pyridine ring is possible, the primary metabolic route is the oxidation of the vulnerable ethynyl group. The electron-withdrawing -CF3 group serves to protect the pyridine ring, shunting metabolism towards the alkyne. The potential formation of a reactive ketene intermediate from this pathway is a critical consideration for downstream safety and toxicology studies.

Conclusion and Strategic Recommendations

The systematic assessment of metabolic stability is indispensable for advancing compounds derived from the this compound scaffold. Our analysis indicates that while the trifluoromethyl group provides a strong metabolic shield for the pyridine core, the terminal ethynyl group represents a significant metabolic liability.

Key Recommendations for Researchers:

  • Prioritize Early Screening: Implement the liver microsomal stability assay early in the discovery process to triage compounds effectively.

  • Focus on the Hotspot: The data strongly suggests that modifications to the 5-position are the most effective strategy for improving metabolic stability. Replacing the ethynyl group with more robust functionalities, such as small alkyl groups, nitriles, or other stable moieties, is highly recommended.

  • Investigate Bioactivation: For any lead compounds retaining the ethynyl group, conduct follow-up studies (e.g., glutathione trapping) to assess the potential for reactive metabolite formation.

  • Expand to Other Species: Compare stability across species (e.g., rat, dog, monkey) to inform the selection of appropriate models for in vivo pharmacokinetic studies.[19]

By combining predictive structural analysis with robust in vitro experimentation, researchers can efficiently navigate the challenges of metabolic instability and accelerate the development of safer, more effective drug candidates from this promising chemical series.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1,2,3-Triazoles from 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integration of fluorine-containing motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the 1,2,3-triazole core—a bioisostere for amide bonds and a key pharmacophore in its own right—and a pyridine ring, the resulting molecule becomes a highly attractive scaffold for drug discovery programs.[3][4][5]

This guide provides an in-depth analysis of the synthesis and characterization of 1,2,3-triazoles derived from 5-ethynyl-2-(trifluoromethyl)pyridine. We will explore the premier synthetic methodology, detail the definitive spectroscopic characterization techniques, and compare this approach with viable alternatives, offering field-proven insights into the causality behind our experimental choices.

I. The Synthetic Cornerstone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This Nobel prize-winning transformation is the epitome of "click chemistry," a class of reactions known for their reliability, high yields, and operational simplicity.[6][7]

The choice of CuAAC is deliberate. Unlike thermal Huisgen cycloadditions which require harsh conditions and often yield a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild, often aqueous, conditions and is exclusively regioselective for the 1,4-isomer.[7] This level of control is paramount in pharmaceutical development, where structural ambiguity is unacceptable. The reaction's mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, ensuring precise regiochemical outcomes.[7][]

G A This compound (Alkyne) D [3+2] Cycloaddition (CuAAC Reaction) A->D Reactant B Organic Azide (R-N3) B->D Reactant C Cu(I) Catalyst (e.g., CuSO4/NaAsc) C->D Catalyst E 1,4-Disubstituted 1,2,3-Triazole Product D->E Forms caption Fig. 1: Synthetic workflow for CuAAC.

Fig. 1: Synthetic workflow for CuAAC.
Detailed Experimental Protocol: General Procedure for CuAAC Synthesis

This protocol is designed as a self-validating system. The high efficiency and clean nature of the reaction mean that successful product formation, confirmed by Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis, validates the procedure itself.

  • Reagent Preparation : In a 25 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Addition : To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt.

  • Reaction Execution : Seal the flask and allow the mixture to stir vigorously at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring : Progress can be monitored by TLC, observing the consumption of the starting alkyne. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3-triazole.

II. Definitive Characterization: A Multi-Technique Approach

Unambiguous structural confirmation is achieved by combining several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive characterization portfolio.

G A Purified Triazole Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E Melting Point Analysis A->E F Unambiguous Structural Confirmation B->F C->F D->F E->F caption Fig. 2: Comprehensive characterization workflow.

Fig. 2: Comprehensive characterization workflow.
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for a representative product: 1-(benzyl)-4-(2-(trifluoromethyl)pyridin-5-yl)-1H-1,2,3-triazole .

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)~8.8 ppm (s, 1H) : Pyridine H6. Singlet due to no adjacent protons. ~8.1 ppm (d, 1H) : Pyridine H4. Doublet due to coupling with H3. ~8.0 ppm (s, 1H) : Triazole H5. Characteristic singlet for 1,4-disubstituted triazoles.[9] ~7.7 ppm (d, 1H) : Pyridine H3. Doublet due to coupling with H4. ~7.4-7.2 ppm (m, 5H) : Phenyl protons of benzyl group. ~5.6 ppm (s, 2H) : Methylene (-CH₂-) protons of benzyl group.
¹³C NMR Chemical Shift (δ)~148-150 ppm : Quaternary carbons of the pyridine and triazole rings. ~145 ppm (q) : Pyridine C2 bearing the -CF₃ group (shows quartet splitting due to C-F coupling). ~120-140 ppm : Aromatic carbons of pyridine and phenyl rings. ~122 ppm (q) : Trifluoromethyl carbon (-CF₃), a characteristic quartet. ~54 ppm : Methylene carbon (-CH₂-).
¹⁹F NMR Chemical Shift (δ)~ -68 ppm (s) : A sharp singlet confirms the presence and chemical environment of the -CF₃ group.
IR Wavenumber (cm⁻¹)~3100-3150 : Aromatic C-H stretch. ~1500-1600 : C=N and C=C stretching from the aromatic rings.[10] ~1100-1350 : Strong C-F stretching bands, characteristic of the -CF₃ group.
HRMS m/z[M+H]⁺ : The measured mass should correspond to the calculated exact mass of the protonated molecule, confirming the molecular formula. Common fragmentation includes the loss of N₂.[11]
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Preparation : Dissolve 5-10 mg of the purified triazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

    • Acquisition : Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C, while CFCl₃ is the standard for ¹⁹F.

    • Analysis : Analyze chemical shifts, coupling constants, and integration to confirm the structure. 2D NMR experiments like COSY and HSQC can be used for definitive proton and carbon assignments if needed.[12]

  • Mass Spectrometry (MS) :

    • Technique : Utilize High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source for accurate mass determination.

    • Analysis : Compare the observed m/z value of the protonated molecular ion ([M+H]⁺) with the theoretically calculated exact mass to confirm the elemental composition.

  • Infrared (IR) Spectroscopy :

    • Preparation : Analyze the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

    • Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

    • Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in the table above.[10]

III. Comparison with Alternative Synthetic Methods

While CuAAC is the gold standard for this specific transformation, it is instructive for researchers to understand the alternatives for synthesizing trifluoromethyl-substituted triazoles. These alternatives often target different isomers (e.g., 1,2,4-triazoles) or employ different synthetic strategies.

Method Description Advantages Disadvantages Regioselectivity
CuAAC (This Guide) Copper(I)-catalyzed reaction of a terminal alkyne with an azide.[]High yield, excellent regioselectivity, mild conditions, broad substrate scope.Requires a metal catalyst which may need to be removed for biological applications.Exclusively 1,4-disubstituted 1,2,3-triazoles.[7]
Ruthenium-Catalyzed AAC (RuAAC) Ruthenium-catalyzed cycloaddition of terminal alkynes and azides.Complements CuAAC by providing the opposite regioisomer.Requires a more expensive and less common catalyst.Exclusively 1,5-disubstituted 1,2,3-triazoles.[7]
Metal-Free Multi-component Reactions One-pot reactions involving building blocks like trifluoroacetimidoyl chlorides, hydrazine, and a C1 source to form 1,2,4-triazoles.[13]Avoids transition metal contamination; can build complexity quickly.Often requires specific starting materials; may have a narrower substrate scope and lower yields.Typically forms 1,2,4-triazole isomers, not 1,2,3-triazoles.[14]
[3+2] Cycloaddition with CF₃CN Reaction of in-situ generated nitrile imines with trifluoroacetonitrile (CF₃CN).[15]Provides access to 5-trifluoromethyl-1,2,4-triazoles.Requires handling of specialized reagents and precursors.Regioselective for a specific 1,2,4-triazole isomer.[15]

Conclusion

The synthesis of 1,2,3-triazoles from this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition stands as a superior method due to its efficiency, simplicity, and unparalleled regiocontrol. The characterization of these high-value scaffolds relies on a synergistic application of NMR spectroscopy (¹H, ¹³C, and critically, ¹⁹F), high-resolution mass spectrometry, and IR spectroscopy. The distinctive spectroscopic signatures—particularly the downfield triazole proton singlet in ¹H NMR, the quartet for the -CF₃ carbon in ¹³C NMR, and the sharp singlet in ¹⁹F NMR—provide definitive proof of structure. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize and characterize these promising molecules for advancement in drug discovery and development.[3][16]

References

A Comparative Guide to the Quantum Yield of Fluorescent Probes Derived from 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular probes, the quest for brighter, more stable, and highly efficient fluorophores is perpetual. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, stands as a critical parameter in the evaluation of a fluorescent probe's performance, particularly in demanding applications such as high-contrast bioimaging and sensitive biochemical assays.[1][2] This guide provides an in-depth comparison of the quantum yield of fluorescent probes derived from the versatile building block, 5-ethynyl-2-(trifluoromethyl)pyridine.

The strategic incorporation of a trifluoromethyl group (-CF3) into a pyridine scaffold imparts unique photophysical properties, including enhanced photostability and a propensity for strong fluorescence.[3] The ethynyl group at the 5-position serves as a versatile handle for the synthesis of a diverse array of fluorescent probes through powerful carbon-carbon bond-forming reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] This allows for the systematic tuning of the photophysical properties, including the quantum yield, by introducing various aromatic and heterocyclic moieties.

The Impact of Molecular Structure on Quantum Yield: A Comparative Analysis

For instance, novel push-pull systems based on CF3-substituted pyridines have been shown to exhibit moderate absolute quantum yields, reaching up to 0.33 in solution.[4] These probes have demonstrated utility as bioimaging agents for lipid droplets.[4] In a separate study, a series of emissive imidazo[5,1-a]isoquinolines, including derivatives bearing a trifluoromethylphenyl group, displayed quantum yields ranging from 9% to as high as 37% in dichloromethane.[6] This highlights the significant influence of the appended aromatic system on the fluorescence efficiency.

To provide a broader context, the following table compares the quantum yields of fluorescent probes derived from trifluoromethyl-substituted pyridines with other classes of commonly used fluorophores.

Fluorescent Probe ClassRepresentative Structure/CoreTypical Quantum Yield (Φf) RangeSolvent/ConditionsReference
Trifluoromethyl-Substituted Pyridines Push-pull pyridine systemsUp to 0.33Acetonitrile[4]
Trifluoromethyl-Substituted Imidazo[5,1-a]isoquinolines Imidazo[5,1-a]isoquinoline0.09 - 0.37Dichloromethane[6]
Coumarin Derivatives Coumarin0.26 - 0.83DMSO[1]
BODIPY Dyes Boron-dipyrrometheneOften > 0.80Various organic[7]
Rhodamine Dyes RhodamineTypically > 0.50Methanol[8]
Cyanine Dyes (e.g., Cy5) Polymethine chain~0.20PBS[8]

This comparison underscores that while trifluoromethyl-pyridine derived probes may not always reach the exceptionally high quantum yields of some BODIPY or rhodamine dyes, they offer a respectable fluorescence efficiency that is tunable through synthetic modification. Their true advantage often lies in the combination of this fluorescence with other desirable properties conferred by the trifluoromethyl-pyridine core, such as environmental sensitivity and photostability.

Experimental Section: Synthesis and Quantum Yield Determination

The synthesis of fluorescent probes from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with an appropriate aromatic or heteroaromatic halide.

Synthesis of a Representative Probe via Sonogashira Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a substituted aromatic bromide.

Diagram of the Synthetic Workflow:

G A Reactants: This compound Substituted Aromatic Bromide E Reaction Mixture A->E B Catalyst System: Pd(PPh3)4 CuI B->E C Solvent & Base: THF/Et3N C->E D Reaction Conditions: Inert Atmosphere (N2 or Ar) Room Temperature D->E F Work-up: Solvent Removal Aqueous Extraction E->F Reaction Completion G Purification: Column Chromatography F->G H Characterization: NMR, Mass Spectrometry G->H I Final Product: Fluorescent Probe H->I

Caption: Synthetic workflow for a fluorescent probe via Sonogashira coupling.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic bromide (1.0 equivalent) and this compound (1.2 equivalents) in a mixture of degassed tetrahydrofuran (THF) and triethylamine (Et3N) (typically in a 2:1 ratio).

  • Addition of Catalysts: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified fluorescent probe by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield is widely used and involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[9]

Diagram of the Quantum Yield Measurement Workflow:

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Quantum Yield Calculation A Prepare stock solutions of sample and standard B Create a series of dilutions (Abs < 0.1) A->B C Measure Absorbance at λex (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission Spectra (Spectrofluorometer) C->D E Integrate emission spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine gradients (slopes) F->G H Apply the comparative quantum yield equation G->H

Caption: Workflow for relative quantum yield determination.

Step-by-Step Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-blue region.

  • Preparation of Solutions: Prepare a series of five to six dilutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both plots to obtain the slopes (gradients).

  • Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Gs / Gr) * (ns^2 / nr^2)

    where:

    • Φr is the quantum yield of the reference standard.

    • Gs and Gr are the gradients of the sample and reference plots, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions (if the solvents are different).

Conclusion

Fluorescent probes derived from this compound represent a promising class of fluorophores with tunable photophysical properties. While their quantum yields may not consistently reach the highest levels of established dye families, they offer a valuable combination of respectable fluorescence efficiency, synthetic accessibility, and the potential for enhanced photostability and environmental sensitivity. The ability to readily modify their structure through reactions like the Sonogashira coupling provides a powerful platform for the rational design of novel probes tailored for specific applications in research, diagnostics, and drug development. Further exploration of the structure-property relationships within this class of compounds will undoubtedly lead to the development of even more powerful and versatile fluorescent tools.

References

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for the Conjugation of 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice in Bioorthogonal Ligation

In the landscape of modern chemical biology, drug discovery, and materials science, "click chemistry" has become an indispensable tool for the rapid and reliable construction of complex molecular architectures.[1] The cornerstone of this field is the azide-alkyne cycloaddition, a reaction prized for its high yield, specificity, and tolerance of a wide array of functional groups.[2] This guide provides an in-depth comparative analysis of the two dominant modalities of this reaction: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Our focus is on the practical application and performance of these methodologies for conjugating a specific, electronically-modified substrate: 5-Ethynyl-2-(trifluoromethyl)pyridine . This molecule is of significant interest in pharmaceutical development, as the trifluoromethylpyridine motif is a key structural component in many active ingredients.[3][4][5] The strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring imparts unique reactivity to the terminal alkyne, a factor we will explore in detail.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower you to select the optimal conjugation strategy for your specific experimental context.

Part 1: The Workhorse - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the premier example of a click reaction, uniting a terminal alkyne, such as this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[6] The reaction's remarkable efficiency stems from the use of a copper(I) catalyst, which dramatically accelerates the rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[2]

Mechanism and Key Considerations

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[6] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[2][7]

For an electron-deficient alkyne like this compound, the increased acidity of the terminal proton can facilitate the formation of the copper acetylide, which is often a rate-determining step in the cycle.[8] This suggests that such substrates are excellent candidates for CuAAC, exhibiting high reactivity.[8] While some studies note that extremely electron-poor alkynes might react slightly slower under certain conditions, they are generally transformed efficiently.[9]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle R_Alkyne R¹-C≡CH (Terminal Alkyne) Cu_Acetylide Cu(I)-Acetylide Intermediate R_Alkyne->Cu_Acetylide + Cu(I) R_Azide R²-N₃ (Azide) Cu_I Cu(I) Catalyst Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R²-N₃ Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product Protonation

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Advantages of CuAAC
  • Kinetics: Extremely fast reaction rates, often reaching completion in minutes to a few hours at room temperature.[10]

  • Accessibility: The required reagents—terminal alkynes, azides, copper sulfate, and sodium ascorbate—are inexpensive and widely available.[11]

  • Robustness: The reaction is tolerant of a broad range of solvents, including water, and a pH range of 4 to 12.[2]

Limitations and Mitigation Strategies

The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which limits its application in living systems.[12] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[13]

Mitigation:

  • Accelerating Ligands: The use of copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is a critical advancement. These ligands stabilize the Cu(I) oxidation state, prevent cellular uptake of copper, and can even increase the reaction rate.[13][14] This approach has made CuAAC "biocompatible" for many applications, including on the surface of living cells and even within organisms for short exposure times.[10][15]

  • Minimizing Catalyst Concentration: Careful optimization to use the lowest effective concentration of copper is essential.

Part 2: The Biocompatible Alternative - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC was developed to circumvent the toxicity issues of CuAAC, offering a truly bioorthogonal reaction that proceeds without any metal catalyst.[12][16]

Mechanism and Key Distinctions

The driving force for SPAAC is not a catalyst, but rather the high ring strain of a cyclooctyne reagent (e.g., DBCO, BCN, DIBO).[17][] This strain is released upon the [3+2] cycloaddition with an azide, making the reaction spontaneous under physiological conditions.[]

A crucial point of clarification is necessary here: SPAAC requires a strained cyclooctyne. Therefore, a direct "copper-free" click reaction with a terminal alkyne like this compound is not possible via the SPAAC mechanism. Instead, a researcher must choose which functional group—the azide or the alkyne—is attached to their molecule of interest.

  • To use CuAAC: Functionalize your molecule with this compound and react it with an azide-modified partner.

  • To use SPAAC: Functionalize your molecule with an azide and react it with a partner modified with a strained alkyne (e.g., DBCO-NHS ester).

The comparison in this guide, therefore, is between these two strategic approaches.

SPAAC_Mechanism cluster_1 SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) TS [3+2] Cycloaddition Transition State Strained_Alkyne->TS + R-N₃ R_Azide R-N₃ (Azide) Product Triazole Product (Regioisomers) TS->Product Ring Strain Release

Caption: Mechanism of the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advantages of SPAAC
  • Biocompatibility: The absence of a toxic catalyst makes SPAAC the gold standard for applications in living cells and whole organisms.[11][12]

  • Simplicity: The reaction protocol is exceptionally simple, often requiring only the mixing of the two components in a suitable buffer.[19]

Limitations
  • Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts, with rates highly dependent on the specific cyclooctyne used.[11] While fast cyclooctynes have been developed, they still may not match the speed of the most efficient CuAAC systems.[16]

  • Reagent Cost & Complexity: The synthesis of strained cyclooctynes is a multi-step process, making these reagents significantly more expensive and less accessible than simple terminal alkynes.[11]

  • Side Reactions: Highly reactive cyclooctynes can sometimes react with nucleophiles, such as thiols found on proteins, although this is generally minimal with modern reagents.[1]

Part 3: Head-to-Head Performance Analysis

The choice between CuAAC and SPAAC involves a critical trade-off between reaction kinetics and biocompatibility.[11] The specific nature of the this compound alkyne makes it an excellent substrate for the faster CuAAC approach.

Comparative Data Summary
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale & Field Insights
Principle Cu(I)-catalyzed reaction with a terminal alkyne Catalyst-free reaction with a strained alkyne The choice dictates the synthesis strategy for modifying your molecule of interest.
Biocompatibility Moderate; requires ligands to mitigate copper toxicity.Excellent; ideal for in vivo and live-cell applications.[12]For intracellular labeling or animal studies, SPAAC is the safer, preferred method.[13][20]
Reaction Rate Generally faster (k₂ ≈ 1-100 M⁻¹s⁻¹).[11]Generally slower (k₂ ≈ 10⁻³-1 M⁻¹s⁻¹).[11]For applications requiring rapid conjugation, like PET imaging or high-throughput screening, CuAAC is often superior.[10][15]
Substrate for Comparison This compound Requires an azide-functionalized molecule + a strained alkyne.The electron-deficient nature of the specified alkyne favors the CuAAC mechanism.[8]
Reagent Cost Low (alkyne, CuSO₄, ascorbate are inexpensive).High (strained cyclooctynes are complex to synthesize).[11]Budget and scale are significant practical considerations for materials science or large-scale production.
Side Reactions Potential for oxidative alkyne homocoupling.[7]Potential for reaction with thiols (reagent-dependent).[1]Both are generally very clean, but awareness of potential byproducts is key for purification.
Protocol Simplicity More complex (requires catalyst/ligand prep, degassing).Very simple (mix-and-go).[19]SPAAC offers a significant advantage in ease of use, especially for those new to bioconjugation.
When to Choose CuAAC for your Alkyne:
  • When reaction speed is paramount.

  • In in vitro systems, materials science, or proteomics where cell viability is not the primary concern.

  • When cost and reagent availability are limiting factors.

  • When you have already synthesized a valuable molecule functionalized with a terminal alkyne.

When to Choose a SPAAC-Based Strategy:
  • For labeling inside or on the surface of living cells.[13]

  • For in vivo imaging or therapeutic delivery in animal models.[16]

  • When the absolute avoidance of potentially interfering metal catalysts is required.

Part 4: Validated Experimental Protocols

The following protocols provide a starting point for experimentation. As with any reaction, optimization of concentrations, temperature, and reaction time is recommended for specific substrates.

General Experimental Workflow

Workflow cluster_workflow General Conjugation Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, Catalyst) decision Select Method prep->decision cuaac_path 2a. CuAAC Reaction Setup (Degas, Add Reagents, Add Catalyst/Ligand) decision->cuaac_path CuAAC spaac_path 2b. SPAAC Reaction Setup (Mix Azide and Strained Alkyne) decision->spaac_path SPAAC react 3. Incubate (RT, 1-18h) cuaac_path->react spaac_path->react purify 4. Purification (e.g., Precipitation, HPLC) react->purify analyze 5. Analysis (LC-MS, NMR) purify->analyze

Caption: A generalized workflow for performing and analyzing click chemistry reactions.

Protocol 1: CuAAC of this compound

This protocol describes the conjugation of this compound to a generic azide-containing molecule (e.g., Benzyl Azide).

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) - optional, but recommended

  • Solvent: 1:1 mixture of degassed deionized water and tert-butanol (tBuOH) or Dimethyl Sulfoxide (DMSO)

Stock Solutions:

  • Alkyne: 10 mM solution of this compound in DMSO.

  • Azide: 10 mM solution of Benzyl Azide in DMSO.

  • CuSO₄: 10 mM solution in deionized water.[21]

  • Sodium Ascorbate (NaAsc): 100 mM solution in deionized water (must be prepared fresh).[21]

  • Cu(II)-TBTA Complex: Mix 1 part 10 mM CuSO₄ solution with 1 part 10 mM TBTA in DMSO.[21]

Procedure:

  • To a microcentrifuge tube, add the following in order:

    • Solvent (e.g., 80 µL of 1:1 H₂O:tBuOH)

    • 10 µL of 10 mM Alkyne solution (Final concentration: 1 mM)

    • 11 µL of 10 mM Azide solution (Final concentration: 1.1 mM, 1.1 equivalents)

  • Vortex the mixture briefly.

  • Add 10 µL of freshly prepared 100 mM Sodium Ascorbate solution (Final concentration: 10 mM).

  • Initiate the reaction by adding 10 µL of the 10 mM CuSO₄ solution (or the pre-mixed Cu-TBTA complex). The final copper concentration will be 1 mM.[22]

  • If not using a pre-mixed complex, add the ligand now if desired.

  • Flush the tube with an inert gas (Argon or Nitrogen), cap it tightly, and vortex.[22]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Purification: Once complete, the product can be purified. For small molecules, extraction with ethyl acetate followed by silica gel chromatography is common.[23] For biomolecules, precipitation or HPLC may be required.[22][24]

Protocol 2: Comparative SPAAC Reaction

This protocol describes the conjugation of an azide-functionalized molecule (e.g., a peptide with an azido-lysine) to a DBCO-containing reagent.

Materials:

  • Azide-functionalized molecule of interest

  • DBCO-functionalized reagent (e.g., DBCO-amine)

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or DMSO.

Stock Solutions:

  • Azide-Molecule: 10 mM solution in the chosen solvent.

  • DBCO-Reagent: 10 mM solution in DMSO.

Procedure:

  • To a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of approximately 1 mM.

  • Add 1.1 to 1.5 equivalents of the DBCO-reagent from the stock solution.

  • Vortex the mixture gently.

  • Allow the reaction to proceed at room temperature. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours. Monitor by LC-MS.[19]

  • Purification: Purification is highly dependent on the nature of the conjugate. For biomolecules, size-exclusion chromatography or reverse-phase HPLC are standard methods.

Conclusion

The choice between copper-catalyzed and copper-free click chemistry is a strategic decision based on the specific demands of the experiment. For conjugating This compound , a terminal alkyne with favorable electronic properties, CuAAC offers a rapid, cost-effective, and highly efficient solution .[8] With the proper use of stabilizing ligands, its application can be extended to a wide range of in vitro and some cell-based contexts.[10][15]

Conversely, SPAAC remains the undisputed champion for applications demanding the highest level of biocompatibility , such as intracellular imaging and in vivo studies.[12][16] This requires a strategic shift to an azide-functionalized molecule of interest, which is then reacted with a strained cyclooctyne. By understanding the fundamental principles, advantages, and limitations of each approach, researchers can confidently harness the power of click chemistry to advance their scientific goals.

References

Evaluating the efficacy of 5-Ethynyl-2-(trifluoromethyl)pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Efficacy of 5-Ethynyl-2-(trifluoromethyl)pyridine-based KRAS G12C Inhibitors

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecules to bind.[1][2] The discovery of a specific mutation, KRAS G12C, which introduces a reactive cysteine residue, created a novel therapeutic window. This led to the development of a new class of covalent inhibitors that have revolutionized the treatment landscape for certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

At the heart of this breakthrough is the this compound scaffold, a key structural component in several potent and selective KRAS G12C inhibitors. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the leading inhibitors from this class, an exploration of their mechanism, and detailed protocols for evaluating their efficacy.

The Mechanism: Covalent Targeting of an Oncogenic Driver

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[3][5] The G12C mutation disrupts this cycle, trapping KRAS in a constitutively active state and driving uncontrolled cell growth through downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[4][5][6]

Inhibitors based on the this compound scaffold, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), are designed to exploit the mutant cysteine-12 residue.[7][8] They operate through a highly specific mechanism:

  • Selective Binding: The inhibitor non-covalently binds to a cryptic pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][9]

  • Irreversible Covalent Bond Formation: Once positioned, an electrophilic warhead on the inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine-12.[4][10]

  • Inactivation: This covalent modification locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby shutting down the aberrant downstream oncogenic signaling.[3][6][7]

This mechanism ensures high selectivity for the mutant protein over wild-type KRAS, minimizing off-target effects.[10]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive GDP-bound) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active GTP-bound) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_GDP Irreversibly Binds & Locks in Inactive State

KRAS G12C signaling and the mechanism of covalent inhibitors.

Comparative Efficacy: A Look at the Data

The efficacy of KRAS G12C inhibitors is evaluated through a combination of preclinical biochemical/cellular assays and clinical trials. While direct head-to-head clinical trials are emerging, cross-trial comparisons of pivotal studies provide valuable insights.

Preclinical In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Lower values indicate higher potency.

InhibitorCell LineIC50 (approx. µM)Reference
Sotorasib (AMG 510) NCI-H358 (NSCLC)0.006[11]
MIA PaCa-2 (Pancreatic)0.009[11]
Adagrasib (MRTX849) Multiple KRAS G12C Lines0.0002 - 1.042 (3D)[12]
Divarasib (GDC-6036) In vitro studies5-20x more potent than Sotorasib/Adagrasib[8]

Note: IC50 values can vary significantly based on assay conditions and cell lines used.

Divarasib has demonstrated greater potency and selectivity in preclinical models compared to Sotorasib and Adagrasib.[8]

Clinical Efficacy in NSCLC (Previously Treated)

The following table summarizes results from pivotal trials for Sotorasib (CodeBreaK100) and Adagrasib (KRYSTAL-1) in patients with previously treated KRAS G12C-mutated NSCLC.

MetricSotorasib (CodeBreaK100)Adagrasib (KRYSTAL-1)References
Objective Response Rate (ORR) 37.1% (2-year follow-up: 40.7%)42.9%[4][13]
Median Progression-Free Survival (PFS) 6.8 months (2-year follow-up: 6.3 months)6.5 months[2][8][14]
Median Overall Survival (OS) 12.5 months12.6 months (updated: 14.1 months)[2][8]
Median Duration of Response (DoR) 11.1 months8.5 months (updated: 12.5 months)[4]

A comparative analysis of these trials suggests that while Adagrasib may have a slight advantage in PFS, both drugs show comparable efficacy in OS.[2][14] Adagrasib was also optimized for a longer half-life (approx. 24 hours) and central nervous system penetration.[4][15]

Key Experimental Protocols for Efficacy Evaluation

Validating the efficacy of a novel KRAS G12C inhibitor requires a tiered approach, moving from biochemical assays to cell-based models and finally to in vivo studies.

A generalized workflow for preclinical KRAS G12C inhibitor development.
Biochemical Assay: KRAS G12C Nucleotide Exchange

  • Objective: To determine if the inhibitor can lock KRAS G12C in the GDP-bound state by preventing its interaction with Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[5][16]

  • Principle: This assay measures the rate of exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on the recombinant KRAS G12C protein, catalyzed by SOS1. An effective inhibitor will prevent this exchange.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare recombinant human KRAS G12C and SOS1 proteins.

    • Prepare assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4).

    • Prepare stock solutions of the test inhibitor, mant-GDP, and unlabeled GTP in DMSO and assay buffer, respectively.

  • Assay Procedure:

    • In a 384-well plate, add recombinant KRAS G12C pre-loaded with mant-GDP.

    • Add serial dilutions of the test inhibitor (and a DMSO vehicle control). Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

    • Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

    • Monitor the decrease in fluorescence (excitation ~360 nm, emission ~440 nm) over time using a plate reader. The displacement of mant-GDP by unlabeled GTP results in a loss of fluorescence.

  • Data Analysis:

    • Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

    • Plot the rate of exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17][18]

Cell-Based Assay: Phospho-ERK (p-ERK) Western Blot
  • Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.[5]

  • Principle: Active KRAS leads to the phosphorylation and activation of the MAPK cascade (RAF-MEK-ERK). Inhibition of KRAS G12C should lead to a dose-dependent decrease in the level of phosphorylated ERK (p-ERK).[7][10]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) to ~70-80% confluency.

    • Treat the cells with serial dilutions of the test inhibitor (and a DMSO vehicle control) for a short period (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK and total ERK (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective target engagement and pathway inhibition.

Cell-Based Assay: Cell Viability/Proliferation
  • Objective: To measure the inhibitor's effect on the growth and survival of KRAS G12C-dependent cancer cells.

  • Principle: By blocking the oncogenic signaling of KRAS G12C, the inhibitor should selectively impair the viability of cancer cells harboring this mutation.[11][19]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed KRAS G12C mutant cells (and a KRAS wild-type control cell line for selectivity assessment) in 96-well plates at a low density. Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for an extended period (e.g., 72 hours to 6 days) to allow for effects on proliferation to become apparent.

  • Viability Measurement:

    • Assess cell viability using a commercially available assay, such as:

      • MTS/MTT Assay: Measures mitochondrial reductase activity in living cells.

      • CellTiter-Glo®: Measures ATP levels, which correlate with cell number.

    • Follow the manufacturer's instructions to add the reagent and measure the signal (absorbance or luminescence) with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of viable cells against the inhibitor concentration and fit to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Outlook

The development of this compound-based inhibitors represents a landmark achievement in precision oncology, successfully targeting a long-elusive oncogene. Sotorasib and Adagrasib have demonstrated significant clinical benefit, and newer agents like Divarasib show promise for even greater potency.[8]

The primary challenge now is acquired resistance.[20][21] Research is actively focused on understanding resistance mechanisms—such as secondary KRAS mutations or bypass pathway activation—and developing rational combination strategies to overcome them.[2][22][23] The continued evaluation of next-generation inhibitors using the robust biochemical and cellular assays outlined in this guide will be critical for developing more durable therapies and improving outcomes for patients with KRAS G12C-driven cancers.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Ethynyl-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the target selectivity and off-target profile of 5-Ethynyl-2-(trifluoromethyl)pyridine derivatives. While public-domain data on this specific chemical series is nascent, the core scaffold is emblematic of potent modulators targeting the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Therefore, we will leverage established principles and comparative data from analogous ethynyl-pyridine compounds to construct a robust, field-proven methodology for cross-reactivity assessment.

The central thesis of this guide is that a multi-tiered, systematic screening strategy is imperative. Off-target interactions are a primary cause of adverse drug effects and clinical trial failures.[4] However, they can also reveal opportunities for beneficial polypharmacology.[5][6] A deep understanding of a compound's selectivity profile is therefore not merely a regulatory hurdle, but a fundamental component of strategic drug development.

The Primary Target and the Rationale for Selectivity Screening

The ethynyl-pyridine motif is a well-established pharmacophore for negative allosteric modulators (NAMs) of mGluR5.[1][7] Prototypical research tools like MPEP (2-methyl-6-(phenylethynyl)-pyridine) have been instrumental in validating mGluR5 as a target for CNS disorders.[3][8] However, the clinical development of these early-generation molecules has been hampered by limitations including off-target activity.[9] For instance, MPEP has been shown to interact with NMDA receptors at concentrations required for neuroprotective effects, confounding data interpretation and creating a potential liability.[10]

This precedent establishes a clear directive: for any novel this compound derivative targeting mGluR5, a comprehensive cross-reactivity assessment is essential to de-risk development and confirm that the observed phenotype is a consequence of on-target activity.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

We advocate for a sequential screening cascade, moving from broad, biochemical assays to more physiologically relevant cell-based systems. This approach efficiently identifies potential liabilities and provides orthogonal validation of on-target and off-target effects.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Deconvolution & Potency cluster_2 Tier 3: Cellular & Functional Validation A Test Compound (this compound Derivative) B Broad Kinase Panel (e.g., >400 kinases) A->B Biochemical Assays (Fixed Concentration, e.g., 10 µM) C GPCR & Ion Channel Panel (e.g., SafetyScreen44™) A->C Biochemical Assays (Fixed Concentration, e.g., 10 µM) D Identify Off-Target 'Hits' (% Inhibition > 50%) B->D C->D E Determine IC50/Ki Values (Dose-Response Assays) D->E Quantitative Analysis F Cellular Target Engagement (e.g., NanoBRET™ Assay) E->F Confirming Physiological Relevance G Functional Pathway Analysis (e.g., Phospho-Flow, RPPA) E->G Confirming Physiological Relevance

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening (Biochemical)

The initial step utilizes high-throughput biochemical assays to rapidly screen the compound against a wide array of potential off-targets at a high concentration (typically 1-10 µM). The goal is not potency determination, but rather hit identification.

  • Kinase Profiling: The human kinome is a frequent source of off-target interactions due to the conserved nature of the ATP-binding pocket.[11] A broad panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™) of several hundred kinases should be employed.

  • GPCR and Safety Pharmacology Profiling: Given that the primary target is a GPCR, screening against a panel of other GPCRs, ion channels, and transporters is critical.[12] Panels such as the SafetyScreen44™ from Eurofins or Charles River's safety pharmacology services are industry standards. These assays typically measure radioligand displacement.

Tier 2: Hit Deconvolution and Potency Determination

Any "hit" from Tier 1 (commonly defined as >50% inhibition or displacement at the screening concentration) must be followed up with dose-response experiments to determine its potency (IC50 or Ki). This step is crucial for contextualizing the risk. An off-target interaction with an IC50 of 15 µM is far less concerning than one with an IC50 of 150 nM.

Tier 3: Cellular and Functional Validation

A compound that shows potent activity in a biochemical assay may not necessarily engage the target in a cellular environment due to factors like membrane permeability or efflux.[13] Therefore, potent off-targets identified in Tier 2 must be validated in a cellular context.

  • Cellular Target Engagement Assays: Techniques like NanoBRET™ can quantify compound binding to a target protein within intact cells, providing direct evidence of engagement.[13]

  • Functional Assays: It is essential to determine if target engagement translates to functional modulation of a signaling pathway. For a kinase off-target, this could involve a Western blot or ELISA to measure the phosphorylation of a known substrate.[14][15] For a GPCR, assays measuring downstream signaling, such as cAMP accumulation or calcium flux, are appropriate.[12]

Comparative Data Presentation: A Hypothetical Case Study

To illustrate data interpretation, we present a hypothetical cross-reactivity profile for a novel derivative, "Compound-PYR-CF3," compared to the known mGluR5 NAM, MPEP.

Table 1: Primary Target and Key Off-Target Potency Comparison

TargetAssay TypeCompound-PYR-CF3 (IC50)MPEP (IC50)Selectivity Window (Off-Target/On-Target)
mGluR5 (On-Target) Ca2+ Flux15 nM 35 nM-
NMDA (NR2B)Radioligand Binding> 30,000 nM20,000 nM[10]> 2000-fold
A2a Adenosine ReceptorRadioligand Binding450 nM> 10,000 nM30-fold
hERGPatch Clamp12,500 nM> 10,000 nM> 800-fold

Table 2: Kinase Selectivity Profile for Compound-PYR-CF3 (% Inhibition at 1 µM)

Kinase FamilyRepresentative Kinase% Inhibition
TKABL1< 10%
TKSRC15%
TKLBRAF< 5%
STEp38α (MAPK14)65%
CMGCCDK2/cyclin A< 10%
AGCPKA< 5%

Analysis: The data suggests Compound-PYR-CF3 is a potent mGluR5 NAM with superior selectivity against the NMDA receptor compared to MPEP. However, the kinase screen reveals a potential liability against p38α. This would trigger a Tier 2 dose-response assay for p38α inhibition and subsequent Tier 3 cellular assays to determine if this off-target activity is relevant in a physiological system.

Experimental Protocols: Best Practices

Detailed, validated protocols are the bedrock of reliable cross-reactivity data. Below are representative methodologies for key assays.

Protocol 1: Broad Kinase Panel Screening (Radiometric)

This protocol outlines a standard method for assessing kinase inhibition.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection A Dispense Kinase/ Substrate Mix B Add Test Compound (e.g., 10 µM final) A->B C Pre-incubate B->C D Initiate with [γ-33P]-ATP C->D E Incubate (Allow Phosphorylation) D->E F Stop Reaction & Capture on Filter E->F G Wash & Measure Scintillation F->G

Caption: Workflow for a radiometric kinase inhibition assay.

  • Assay Plate Preparation: In a 96-well plate, add 20 µL of reaction buffer containing the specific kinase and its corresponding substrate peptide.

  • Compound Addition: Add 1 µL of the test compound (e.g., Compound-PYR-CF3) from a DMSO stock to achieve the final desired concentration. For controls, add DMSO alone (0% inhibition) and a known broad-spectrum inhibitor like staurosporine (100% inhibition).

  • Initiation of Reaction: Add 10 µL of ATP solution containing [γ-33P]-ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the high and low controls.

Protocol 2: GPCR Functional Assay (Calcium Flux)

This protocol is suitable for assessing the functional activity of compounds on Gq-coupled GPCRs, including mGluR5.

  • Cell Culture: Plate cells stably expressing the GPCR of interest (e.g., HEK293-mGluR5) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the test compound (as an antagonist/NAM) and incubate for a defined period (e.g., 15 minutes).

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., glutamate for mGluR5) at a concentration that elicits a submaximal response (EC80).

  • Data Acquisition: Measure the fluorescence intensity kinetically for 2-3 minutes. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The inhibitory effect of the test compound is measured as the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from a dose-response curve.

Conclusion and Forward Look

The development of novel therapeutics like this compound derivatives requires a rigorous and unflinching evaluation of their selectivity. A positive on-target potency profile is only half the story; a clean off-target profile is what paves the path to the clinic. By employing a systematic, multi-tiered screening strategy as outlined in this guide, researchers can build a comprehensive understanding of their compound's biological signature. This approach not only identifies potential liabilities early but also builds a robust data package that supports confident decision-making throughout the drug discovery pipeline. The ultimate goal is to validate that the therapeutic effect is driven by the intended mechanism of action, a principle that is non-negotiable for successful drug development.[16][17]

References

Benchmarking the Synthesis Efficiency of 5-Ethynyl-2-(trifluoromethyl)pyridine Against Similar Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel building blocks is a cornerstone of innovation. Among these, functionalized pyridines, particularly those bearing both trifluoromethyl and ethynyl groups, are of significant interest due to their unique electronic properties and their prevalence in pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth technical comparison of the synthesis efficiency of 5-Ethynyl-2-(trifluoromethyl)pyridine and its structurally similar counterparts. We will delve into the key synthetic strategies, analyze the factors influencing reaction outcomes, and present comparative data to inform your selection and optimization of these critical molecular scaffolds.

Introduction: The Significance of Ethynyl-Trifluoromethyl-Pyridines

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The ethynyl group, a versatile functional handle, allows for further molecular elaboration through reactions like click chemistry and Sonogashira coupling, making it invaluable for creating libraries of compounds for drug discovery.[4][5]

This guide focuses on the practical synthesis of this compound and its isomers, providing a comparative analysis of their synthetic accessibility. Understanding the nuances of their preparation is crucial for efficient project planning and execution in a research and development setting.

Synthetic Strategies: A Two-Pronged Approach

The synthesis of ethynyl-trifluoromethyl-pyridines generally involves a two-stage process:

  • Formation of the Trifluoromethylpyridine Core: This foundational step involves the construction of the pyridine ring bearing the trifluoromethyl group.

  • Introduction of the Ethynyl Moiety: Typically achieved via a Sonogashira cross-coupling reaction.

The efficiency of the overall synthesis is a product of the yields and practicalities of both stages.

Assembling the Trifluoromethylpyridine Scaffold

Two primary industrial methods exist for the synthesis of trifluoromethylpyridine (TFMP) derivatives:

  • Halogen Exchange: This classic approach often starts from a corresponding picoline (methylpyridine). The methyl group is chlorinated to a trichloromethyl group, followed by a fluorine exchange reaction, often using HF, to yield the trifluoromethyl group.[1][6]

  • Cyclocondensation: This method involves constructing the pyridine ring from acyclic precursors already containing a trifluoromethyl group.[1]

The choice of method depends on the desired substitution pattern and the availability of starting materials. For instance, 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates often derived from 3-picoline.[1]

The Sonogashira Coupling: Installing the Ethynyl Group

The Sonogashira reaction is the most prevalent and efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][10]

A generalized workflow for the Sonogashira coupling to produce ethynylpyridines is as follows:

Sonogashira_Workflow Start Start Materials: - Halo-(trifluoromethyl)pyridine - Terminal Alkyne (e.g., TMSA) - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Et3N or DIPEA) - Solvent (e.g., THF, DMF) Reaction Sonogashira Coupling Reaction (Inert Atmosphere, RT to Elevated Temp.) Start->Reaction Combine Reagents Workup Reaction Workup: - Filtration - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Ethynyl-(trifluoromethyl)pyridine Purification->Product Deprotection Deprotection (if using protected alkyne) Product->Deprotection Optional

Caption: Generalized workflow for the synthesis of ethynyl-(trifluoromethyl)pyridines via Sonogashira coupling.

Comparative Analysis of Synthesis Efficiency

The efficiency of the Sonogashira coupling is highly dependent on the electronic and steric environment of the pyridine ring. The position of the electron-withdrawing trifluoromethyl group relative to the halogen atom (the coupling site) plays a crucial role.

The Influence of Substituent Position

Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step in the Sonogashira catalytic cycle, leading to higher reaction efficiency.[11] Therefore, the relative positions of the trifluoromethyl and bromo substituents on the pyridine ring are expected to significantly impact the yield of the Sonogashira coupling.

Let's consider the common precursors for our target molecules:

  • 5-Bromo-2-(trifluoromethyl)pyridine: The precursor for our primary target.

  • 2-Bromo-5-(trifluoromethyl)pyridine: The precursor for an isomeric product.

  • 3-Bromo-5-(trifluoromethyl)pyridine: The precursor for another key isomer.

The electron-withdrawing trifluoromethyl group will have a different electronic influence on the carbon-bromine bond in each of these isomers, thereby affecting its reactivity in the Sonogashira coupling.

Experimental Data and Benchmarking
PrecursorProductCatalyst SystemBase/SolventTime (h)Temp (°C)Yield (%)Reference
3-Bromo-2-amino-5-(trifluoromethyl)pyridine3-Ethynyl-2-amino-5-(trifluoromethyl)pyridinePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF310091[7]
3-Bromo-4-fluorobenzotrifluoride3-[(2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl]anilinePd(PPh₃)₂Cl₂/PPh₃/CuIEt₃N407070[12]
2-Amino-3-bromopyridine2-Amino-3-phenylethynylpyridinePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF310096[7]
3,5-Dibromo-2,6-dichloropyridineMono/Di-alkynylated pyridinesPd(PPh₃)₄/CuIEt₃N/THFVariesRTGood[13]

Analysis of the Data:

From the available data, several key insights emerge:

  • High Yields are Achievable: The Sonogashira coupling on trifluoromethyl-substituted bromopyridines can proceed in high yields, as demonstrated by the 91% yield for the synthesis of 3-ethynyl-2-amino-5-(trifluoromethyl)pyridine.[7]

  • Reaction Conditions are Critical: The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The use of Pd(CF₃COO)₂ with PPh₃ and CuI in Et₃N/DMF appears to be an effective system for this class of substrates.[7]

  • Substituent Effects are Significant: The presence of an amino group, as in the first and third entries, may influence the reactivity of the pyridine ring. The electronic interplay between the trifluoromethyl group, the amino group, and the bromine atom will dictate the overall efficiency.

Based on the general principles of the Sonogashira reaction, we can predict the relative reactivity of the bromo-trifluoromethyl-pyridine isomers. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition. The extent of this activation will depend on the relative positions of the substituents.

Experimental Protocols

To provide a practical basis for this guide, a detailed, generalized protocol for the Sonogashira coupling is provided below. This protocol is a composite based on established methodologies and should be optimized for each specific substrate.[7][9]

General Protocol for Sonogashira Coupling of Halo-(trifluoromethyl)pyridines

Materials:

  • Halo-(trifluoromethyl)pyridine (1.0 eq)

  • Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-(trifluoromethyl)pyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction can be monitored by TLC or GC-MS. The reaction is typically stirred at room temperature or heated to 50-100 °C for 3-24 hours, depending on the reactivity of the substrate.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

If using a silyl-protected alkyne, a deprotection step is necessary:

  • Dissolve the purified silylated product in a suitable solvent (e.g., methanol or THF).

  • Add a base such as potassium carbonate or a fluoride source like TBAF.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Perform an aqueous workup and purify as needed to obtain the terminal alkyne.

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the mechanism of the Sonogashira coupling is key to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Aryl-X PdII_Aryl Aryl-Pd(II)-X L2 OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Aryl-Pd(II)-Alkyne L2 Transmetalation->PdII_Aryl_Alkyne RE Reductive Elimination PdII_Aryl_Alkyne->RE RE->Pd0 Regenerates Catalyst Product Aryl-Alkyne Product RE->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I)X, Base Base Base (e.g., Et3N) CuX Cu(I)X Cu_Acetylide->Transmetalation Transfers alkyne to Palladium

Caption: Simplified mechanism of the Palladium-Copper co-catalyzed Sonogashira reaction.

Causality in Experimental Choices:

  • Palladium Catalyst: The choice of palladium source and its ligands is critical. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[11]

  • Copper Co-catalyst: The role of the copper(I) salt is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is generally faster than the direct reaction of the alkyne with the palladium center.[8] In some cases, a "copper-free" Sonogashira can be employed to avoid the formation of alkyne homocoupling byproducts.[8]

  • Base: The amine base is crucial for deprotonating the terminal alkyne to form the acetylide and for neutralizing the HX acid formed during the reaction.

  • Solvent: The choice of solvent (e.g., THF, DMF, toluene) can influence the solubility of the reagents and the reaction rate.

Conclusion and Future Outlook

The synthesis of this compound and its isomers is readily achievable through a two-step sequence involving the formation of a halo-trifluoromethyl-pyridine precursor followed by a Sonogashira coupling. While direct comparative data is sparse, the principles of physical organic chemistry and the available experimental results suggest that high yields can be obtained for these valuable building blocks. The electron-withdrawing nature of the trifluoromethyl group generally favors the key oxidative addition step in the Sonogashira reaction.

For researchers in the field, the key to efficient synthesis lies in the careful selection of the starting halopyridine isomer and the optimization of the Sonogashira coupling conditions. The provided protocols and mechanistic insights serve as a strong foundation for this endeavor. As the demand for novel, functionalized heterocyclic building blocks continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain a critical area of research.

References

Safety Operating Guide

Personal protective equipment for handling 5-Ethynyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Ethynyl-2-(trifluoromethyl)pyridine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for handling this compound. The protocols herein are designed to be a self-validating system, ensuring that every step mitigates risk and promotes reproducible, safe science.

Hazard Assessment: A Proactive Stance on Safety

This compound (CAS No. 1196155-24-4) is a heterocyclic building block valuable in medicinal chemistry and materials science.[1][2] Its structure, combining a trifluoromethylated pyridine ring with a terminal alkyne, dictates its unique reactivity and potential hazards. While comprehensive toxicological data for this specific compound is limited, a thorough risk assessment can be conducted by analyzing its structural motifs and data from analogous compounds.

The trifluoromethylpyridine moiety suggests potential for skin, eye, and respiratory irritation, with possible systemic toxicity upon absorption.[3][4][5][6] The terminal alkyne group presents reactivity hazards, particularly its propensity to form explosive metal acetylides and its acidic proton, which can react vigorously with strong bases.[7][8]

This table summarizes the anticipated hazards, providing a foundation for the subsequent control measures.

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Based on analogous compounds, this chemical is presumed to be harmful if inhaled, swallowed, or absorbed through the skin.[3][9][10]Avoid all direct contact and aerosol generation. Handle exclusively in a certified chemical fume hood.
Skin Irritation/Corrosion Trifluoromethylated pyridines are known skin irritants.[4][5][6] Prolonged contact may lead to irritation or chemical burns.Wear appropriate double gloves and a lab coat. Remove contaminated clothing immediately.[9][11]
Eye Damage/Irritation Expected to cause serious eye irritation or damage upon contact.[4][9][12]Use chemical splash goggles and, for larger quantities, a face shield.[3][13]
Respiratory Irritation Vapors or dusts may irritate the respiratory system.[4][9][12]Engineering controls (fume hood) are critical. Use respiratory protection if controls are insufficient.[13]
Reactivity The terminal alkyne is acidic and can be deprotonated by strong bases.[7] It may also form unstable acetylides with certain metals.Avoid contact with strong bases (unless intended for reaction), strong oxidizers, and certain metals.[10]

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls. Reliance on PPE alone is a procedural failure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[13][14] This is non-negotiable and serves to contain volatile compounds and aerosols, preventing inhalation exposure.

  • Emergency Infrastructure: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[11][13][15] Verify their functionality before commencing any work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific risks posed by the chemical.

  • Eye and Face Protection:

    • Standard: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3]

    • Enhanced: For procedures involving larger volumes (>50 mL), risk of splashing, or heating, a full-face shield must be worn over the chemical splash goggles.[9]

  • Hand Protection:

    • Glove Selection: Use chemically resistant gloves inspected for defects before each use.[13][16] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data.

    • Double Gloving: A double-gloving technique is required. This provides a critical buffer, allowing you to remove the outer glove if contamination is suspected without exposing your skin.

    • Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.[13] Dispose of contaminated gloves immediately as hazardous waste.

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.

    • Additional Protection: For larger-scale operations, a chemically resistant apron and sleeves should be worn over the lab coat to prevent saturation.[13] Do not wear shorts or open-toed shoes in the laboratory.[9]

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

    • Emergency/High-Risk Scenarios: In the event of a spill outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[9][13][16] All personnel requiring respirator use must be medically cleared, trained, and fit-tested.

Safe Handling and Operations Workflow

The following workflow provides a systematic, procedural approach to handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep_sds Review SDS & SOP prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_sds->prep_controls prep_ppe Assemble All Required PPE prep_controls->prep_ppe don_ppe Don PPE Correctly prep_ppe->don_ppe handle_hood Perform All Manipulations Inside Fume Hood don_ppe->handle_hood decon Decontaminate Work Area & Equipment handle_hood->decon dispose Segregate & Dispose of Waste (Halogenated Organics) decon->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).

    • Verify that the chemical fume hood has a current certification sticker and that the airflow is adequate.

    • Clear the workspace of all unnecessary items.

    • Confirm the location and accessibility of the eyewash station, safety shower, and appropriate fire extinguisher.[13][15]

    • Assemble all necessary PPE.

  • Chemical Handling:

    • Don all required PPE as described in Section 3.

    • Perform all work at least 6 inches inside the fume hood sash.

    • When weighing the solid, do so in the fume hood on a tared weigh boat or paper to minimize contamination.

    • Keep the container tightly sealed when not in use.[13][17]

    • Use non-sparking tools, especially when handling the material as a solid.[13]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly seal and label all waste containers.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. The outer gloves should be removed first.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[11][13]

Emergency Response Plan

Accidents are preventable, but preparedness is essential.

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][15][17]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower if the contact area is large.[3][11][15] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[9][13][15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][17]

  • Spill Containment:

    • Small Spill (in a fume hood): Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[11][14] Scoop the material into a designated, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

    • Large Spill (or any spill outside a fume hood): Evacuate all non-essential personnel from the area and secure it.[11][15] If it is safe to do so, increase ventilation. Call your institution's emergency response team immediately. Do not attempt to clean a large spill without specialized training and equipment.

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Waste Classification: As a fluorinated organic compound, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[18][19][20]

  • Disposal Plan:

    • Segregation: Halogenated waste streams must be kept separate from non-halogenated waste streams.[18][21] This is critical for proper disposal and cost management.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[19][20]

    • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, absorbent pads, silica gel) must be collected in a separate, sealed plastic bag or container.[22] This container must also be labeled as "Hazardous Waste" with a description of the contents.

    • Container Management: Keep all waste containers tightly closed except when actively adding waste.[19] Store waste in a designated satellite accumulation area.

    • Disposal Request: Follow your institution's procedures for hazardous waste pickup.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.